molecular formula C12H23N3O5 B605832 Azido-PEG3-C-Boc

Azido-PEG3-C-Boc

货号: B605832
分子量: 289.33 g/mol
InChI 键: HMWOUJOCAQZURC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG3-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(16)10-19-9-8-18-7-6-17-5-4-14-15-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWOUJOCAQZURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-C-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-C-Boc, a versatile heterobifunctional linker molecule. This document will delve into its chemical structure, physicochemical properties, and its significant applications in the fields of bioconjugation, proteomics, and the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Core Structure and Physicochemical Properties

This compound, systematically named tert-butyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a chemical entity featuring three key functional components: an azide (B81097) group (N₃), a triethylene glycol (PEG3) spacer, and a tert-butoxycarbonyl (Boc) protected carboxylic acid. This unique combination of functionalities makes it an invaluable tool in modern chemical biology and drug discovery.

The azide group serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The PEG3 spacer is a short, hydrophilic chain that enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and provides a flexible linker between conjugated moieties.[2][3] The carboxylic acid, protected as a tert-butyl ester, allows for subsequent conjugation to amine-containing molecules following deprotection under acidic conditions.[2]

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 172531-36-1[2][3][4]
Molecular Formula C₁₂H₂₃N₃O₅[2][3][4]
Molecular Weight 289.33 g/mol [3][4]
Purity ≥95% - 98%[2][3][5]
Appearance Not specified in search results
Solubility Soluble in DMSO, DCM, DMF[2]
Storage Condition -20°C[2]

Key Applications

This compound is a cornerstone in the construction of complex biomolecules and therapeutic agents due to its modular nature. Its principal applications lie in bioconjugation and as a linker in the synthesis of PROTACs.

Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its covalent attachment to molecules containing an alkyne group through click chemistry. This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules such as proteins, peptides, and nucleic acids.[6][7] The resulting triazole linkage is highly stable.[2] This enables the labeling of biomolecules with reporter tags (e.g., fluorophores, biotin) for imaging and detection, or their immobilization on surfaces for diagnostic applications.[8][9]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] this compound serves as a versatile linker to connect a target protein-binding ligand with an E3 ligase-binding ligand.[1] The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These are representative protocols and may require optimization for specific applications.

Deprotection of the tert-Butyl Ester

To reveal the free carboxylic acid for subsequent conjugation, the tert-butyl ester must be cleaved.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mg in 1 mL).

  • Add an excess of TFA to the solution (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product, Azido-PEG3-acid, can be used in the next step, often without further purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or a solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

  • Prepare stock solutions of all reagents. For example:

    • This compound: 10 mM in DMSO.

    • Alkyne-functionalized molecule: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

    • THPTA/TBTA: 50 mM in DMSO/water.

  • In a reaction vessel, add the alkyne-functionalized molecule.

  • Add a slight molar excess (1.1-1.5 equivalents) of the this compound stock solution.

  • Add the reaction buffer or solvent to achieve the desired final concentration.

  • Add the THPTA/TBTA ligand (typically 1-5 mol% relative to the limiting reagent).

  • Add the CuSO₄ solution (typically 1-5 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).

  • Incubate the reaction at room temperature for 1-12 hours, or until completion as monitored by TLC or LC-MS.

  • Purify the resulting triazole conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications involving live cells or other systems where copper toxicity is a concern.

Materials:

  • This compound

  • A strained alkyne-functionalized molecule (e.g., containing DBCO or BCN moieties)

  • Reaction buffer (e.g., PBS, pH 7.4) or a compatible organic solvent

Procedure:

  • Prepare stock solutions of the reactants in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, combine the strained alkyne-functionalized molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio).

  • Add the reaction buffer or solvent to achieve the desired final concentrations.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, fluorescence if one component is fluorescent).

  • Purify the product as required for the downstream application.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with this compound.

G Applications of this compound A This compound B Bioconjugation A->B C PROTAC Synthesis A->C D Labeling of Biomolecules B->D E Surface Immobilization B->E F Drug Delivery B->F G Targeted Protein Degradation C->G G Experimental Workflow: CuAAC using this compound cluster_reactants Reactants cluster_catalyst Catalytic System A This compound E Reaction in Buffer/Solvent A->E B Alkyne-functionalized Molecule B->E C CuSO4 + Sodium Ascorbate C->E D THPTA/TBTA Ligand D->E F Purification (e.g., HPLC) E->F G Triazole-linked Conjugate F->G G Experimental Workflow: PROTAC Synthesis A Target Protein Ligand (with alkyne or amine) E Click Chemistry (CuAAC/SPAAC) or Amide Coupling A->E B E3 Ligase Ligand (with amine or alkyne) B->E C This compound Linker D Deprotection of Boc/t-Butyl Ester C->D D->E F Purification E->F G PROTAC Molecule F->G

References

A Technical Guide to Azido-PEG3-C-Boc Derivatives in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile bifunctional linker, Azido-PEG3-C-Boc, plays a crucial role in modern drug development and bioconjugation. Its unique structure, incorporating an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected functional group, offers a powerful tool for covalently linking molecules of interest. This guide provides an in-depth overview of its properties, applications, and a general protocol for its use.

The term "this compound" can refer to several related structures, with the "-C-" component representing various carbon-containing functionalities. This ambiguity necessitates careful consideration of the specific derivative being used. Below is a summary of common this compound variants and their key properties.

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data for several common this compound derivatives are presented below. These compounds share the core structure of an azide group and a triethylene glycol (PEG3) spacer, differing in the nature of the Boc-protected carbon moiety.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₂₃N₃O₅289.33172531-36-1[1]
Azido-PEG3-Boc AmineC₁₃H₂₆N₄O₅318.37642091-68-7[2]
t-Boc-Aminooxy-PEG3-azideC₁₃H₂₆N₄O₆334.41235514-15-4[3]
N-(Azido-PEG3)-N-Boc-PEG3-acidC₂₂H₄₂N₄O₁₀522.62112731-52-7[4]
N-(Azido-PEG3)-N-Boc-PEG3-NHS esterC₂₆H₄₅N₅O₁₂619.72112731-51-6[5]
N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl esterC₃₄H₆₇N₅O₁₃753.9Not Available[6]

Core Applications and Experimental Workflow

This compound derivatives are primarily utilized in bioconjugation via "click chemistry." The azide group readily participates in a highly efficient and specific cycloaddition reaction with an alkyne-functionalized molecule. The PEG3 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules. The Boc-protected group offers a latent functional site that can be deprotected under acidic conditions to reveal a reactive amine or other functionality for subsequent modifications.

A typical experimental workflow for utilizing an this compound linker in a bioconjugation application, such as labeling a protein with a small molecule, is outlined below.

experimental_workflow cluster_synthesis Step 1: Functionalization cluster_conjugation Step 2: Click Chemistry Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_final Step 4: Final Product mol_a Molecule A (e.g., Protein) alkyne_mod Introduce Alkyne Group to Molecule A mol_a->alkyne_mod mol_b Molecule B (e.g., Small Molecule) azido_peg This compound click_reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne_mod->click_reaction azido_peg->click_reaction conjugate Molecule A-PEG3-C-Boc click_reaction->conjugate acid_treatment Acidic Deprotection (e.g., TFA) conjugate->acid_treatment final_product Functional Conjugate (Molecule A-PEG3-C-NH2) acid_treatment->final_product

Generalized workflow for bioconjugation using this compound.

Experimental Protocols

A detailed, generalized protocol for the bioconjugation of an alkyne-modified protein with a small molecule using an this compound linker is provided below. Note: This is a representative protocol and may require optimization for specific molecules and applications.

Materials:

  • Alkyne-modified protein

  • This compound derivative

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Size-exclusion chromatography (SEC) system

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in DMF.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein in PBS with the this compound stock solution.

    • Add the THPTA and CuSO₄ stock solutions to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate stock solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification of the Conjugate:

    • Purify the resulting Boc-protected conjugate from unreacted reagents using size-exclusion chromatography.

  • Boc Deprotection:

    • Lyophilize the purified conjugate.

    • Resuspend the lyophilized powder in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Incubate for 1-2 hours at room temperature to remove the Boc protecting group.

    • Remove the TFA under a stream of nitrogen and lyophilize the final product.

  • Final Purification and Analysis:

    • Purify the deprotected, functional conjugate using SEC.

    • Analyze the final product by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and purity.

References

The Pivotal Role of the Azide Group in Azido-PEG3-C-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Azido-PEG3-C-Boc molecule, with a core focus on the indispensable role of the azide (B81097) functional group. This heterobifunctional linker has become a cornerstone in modern bioconjugation, proteomics, and therapeutic development, largely due to the unique chemical reactivity of the azide moiety. Understanding its function is key to leveraging its full potential in complex biological applications.

Molecular Architecture: Deconstructing this compound

This compound is a precisely designed chemical tool with three key components, each contributing to its overall utility:

  • Azide Group (-N₃): The primary reactive handle of the molecule. It is a small, stable, and biologically inert functional group that does not typically participate in native cellular reactions.[1][2] Its true power is unlocked when it is brought into contact with a specific reaction partner, making it a premier "bioorthogonal" handle.[3]

  • PEG3 Linker (- (CH₂CH₂O)₃ -): A short polyethylene (B3416737) glycol spacer consisting of three repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the aqueous solubility of the molecule and any subsequent conjugates.[4] It also provides a flexible spacer arm, which mitigates steric hindrance between conjugated molecules, thereby improving reaction efficiency.

  • Boc-Protected Amine (-NH-Boc): The molecule contains a primary or secondary amine that is "protected" by a tert-butoxycarbonyl (Boc) group. This protecting group prevents the amine from reacting, allowing for selective chemistry to be performed at the azide terminus. The Boc group can be readily removed under acidic conditions to reveal a reactive primary amine, enabling multi-step, controlled conjugation strategies.[5][6]

The Azide Group: A Gateway to "Click Chemistry"

The central role of the azide group in this compound is to serve as one-half of a powerful ligation chemistry duo, famously known as "click chemistry."[7] First described by K. Barry Sharpless, this class of reactions is characterized by high yields, stereospecificity, and the formation of only inoffensive byproducts.[8] The reactions are typically easy to perform in benign solvents, including water.[8][9]

The azide group's primary reactions are cycloadditions with alkyne-containing molecules. These reactions are highly efficient and form a stable, inert triazole ring.

The most classic click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9] In this reaction, the azide group reacts with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction boasts an enormous rate acceleration compared to the uncatalyzed version and is insensitive to a wide range of pH (4-12) and aqueous conditions.[8]

The copper(I) catalyst is crucial for the reaction's efficiency but can be toxic to living cells, which sometimes limits its application in in vivo studies.[10] For bioconjugation, the catalyst is often prepared in situ from copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270) and stabilized by a ligand such as THPTA or BTTAA to maintain its catalytic state and improve biocompatibility.[9][11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N₃ (Azide) Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Triazole Catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

To overcome the cytotoxicity of the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3] This reaction is a cornerstone of bioorthogonal chemistry for in vivo applications.[7]

SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the alkyne partner. The ring strain in these molecules significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[3][10] This makes SPAAC highly suitable for labeling biomolecules in living cells and organisms.[7] The this compound linker is compatible with both CuAAC and SPAAC reactions.[12][13]

SPAAC_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Azide R1-N₃ (Azide) Triazole Stable Triazole Adduct Azide->Triazole Cycloaddition StrainedAlkyne R2-Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->Triazole Conditions Physiological (No Catalyst) Conditions->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

An alternative bioorthogonal reaction for the azide group is the Staudinger ligation. This reaction involves an azide and a specifically engineered triarylphosphine, which react to form a stable amide bond.[1][3] While it has the advantage of being catalyst-free, its reaction kinetics are generally slower than SPAAC, which can be a limitation for some applications.[2]

Data Presentation: Comparison of Azide Ligation Chemistries

The choice between CuAAC and SPAAC often depends on the experimental context, particularly the tolerance of the system to copper. The following table summarizes key quantitative parameters for these reactions.

ParameterCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Staudinger Ligation
Reaction Type [3+2] Cycloaddition[3+2] CycloadditionLigation
Key Reactants Azide + Terminal AlkyneAzide + Strained Alkyne (e.g., DBCO)Azide + Phosphine
Catalyst Required Yes (Copper I)[9]No[3]No[1]
Typical Solvent Aqueous buffers, DMSO, DMF[8][14]Aqueous buffers, DMSOAqueous buffers
Reaction pH 4 - 12[8]Physiological (≈7.4)Physiological (≈7.0)[1]
Relative Rate Very Fast (10⁷-10⁸ fold acceleration)[8]Fast to Very FastSlow to Moderate[2]
In Vivo Use Limited due to copper toxicity[10]Ideal for in vivo applications[7]Yes, but slower kinetics can be a drawback[2]

Experimental Protocols

The versatility of this compound allows for a two-stage conjugation strategy. First, the Boc group is removed to expose an amine, which can be coupled to a molecule of interest. Second, the azide group is reacted via click chemistry. Below is a general protocol for labeling a protein.

Materials:

  • This compound (or a derivative with a reactive ester, e.g., NHS ester)

  • Protein of interest (containing accessible lysine (B10760008) residues) in a non-amine buffer (e.g., PBS, pH 7.4)

  • Reporter molecule with a terminal alkyne (for CuAAC) or strained alkyne (for SPAAC)

  • For CuAAC: CuSO₄, Sodium Ascorbate, THPTA ligand

  • For SPAAC: DBCO-functionalized reporter molecule

  • Reaction buffers (e.g., PBS)

  • Desalting columns for purification

Workflow:

Experimental_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry Ligation (SPAAC Example) A1 Dissolve Azido-PEG3-linker (e.g., NHS ester form) in DMSO A2 Add linker solution to protein in PBS buffer (pH 7.2-8.0) A1->A2 A3 Incubate for 1-2 hours at room temperature A2->A3 A4 Purify Azide-labeled protein using desalting column A3->A4 B2 Add DBCO-Reporter to Azide-labeled protein A4->B2 Purified Azide-Protein B1 Dissolve DBCO-Reporter molecule in DMSO B1->B2 B3 Incubate for 1-4 hours at RT or 2-8 hours at 4°C B2->B3 B4 Analyze conjugate via SDS-PAGE or Mass Spec B3->B4

Caption: General workflow for protein labeling using an Azido-PEG linker.

Methodology:

  • Protein Preparation: If necessary, exchange the protein into an amine-free buffer like PBS (pH 7.2-7.5) at a concentration of 1-5 mg/mL using a desalting column.[15]

  • Conjugation of Azido-PEG3 Linker:

    • This step assumes the use of an amine-reactive variant, like Azido-PEG3-NHS ester, for simplicity.

    • Prepare a stock solution of the Azido-PEG3-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the linker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove the excess, unreacted linker using a desalting column, exchanging the newly azide-functionalized protein back into PBS.

  • Click Reaction (SPAAC Example):

    • Prepare a stock solution of the DBCO-functionalized reporter molecule (e.g., a fluorescent dye) in DMSO.

    • Add a 3-5 fold molar excess of the DBCO-reporter to the azide-functionalized protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[15] The reaction is now complete.

  • Analysis: The final conjugate can be analyzed by SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if the reporter is a dye), or mass spectrometry to confirm successful labeling.

Conclusion

The azide group is the central functional element of the this compound linker, providing a bioorthogonal handle for highly efficient and specific "click" reactions. Its stability and selective reactivity, particularly in copper-free SPAAC reactions, make it an invaluable tool for conjugating molecules in sensitive biological environments. Complemented by the solubility-enhancing PEG linker and the strategic Boc-protecting group, the azide moiety empowers researchers in drug development and fundamental science to construct complex, functional biomolecular conjugates with precision and control.

References

solubility of Azido-PEG3-C-Boc in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Azido-PEG3-C-Boc, a heterobifunctional linker commonly utilized in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inherent properties of its constituent parts—an azide (B81097) group for "click" chemistry, a flexible hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine—dictate its solubility in various solvents. The PEG spacer, in particular, is designed to enhance aqueous solubility and reduce steric hindrance during conjugation reactions[1].

Predicted Solubility Profile

Data Summary: Qualitative Solubility of Azido-PEG-Boc Analogs

The following table summarizes the qualitative solubility of this compound and closely related compounds as reported by various suppliers. This information suggests a strong likelihood of solubility in polar aprotic and chlorinated organic solvents.

CompoundSolventSolubilityReference(s)
This compound (Predicted) DMSO, DCM, DMFSoluble[3]
t-Boc-N-Amido-PEG4-azideDMSOSoluble[1]
N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl esterDMSO, DCM, DMFSoluble[3]

Note: "Soluble" indicates that the compound is expected to dissolve, but the exact concentration (mg/mL or M) is not specified. Researchers should determine the quantitative solubility for their specific application and desired concentration.

Experimental Protocol: Determining Thermodynamic Solubility

To obtain precise quantitative data, the following detailed methodology, based on the widely accepted shake-flask method followed by HPLC analysis, is recommended.[4][5] This method determines the equilibrium (thermodynamic) solubility, which is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[4]

Objective: To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, PBS, DMSO, DMF, Dichloromethane)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentration by serial dilution. The concentration range should bracket the expected solubility.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vials and place them in a shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. The solution pH should be monitored if it is a factor.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Develop a suitable HPLC method to detect and quantify this compound.

    • Inject the prepared standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the filtered supernatant (saturated solution) into the HPLC system. If necessary, dilute the sample to fall within the linear range of the calibration curve.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L, accounting for any dilutions made.

    • Report the solubility value along with the solvent used and the temperature at which the experiment was conducted.

Application Workflow: Bioconjugation via Click Chemistry

This compound is primarily used as a linker in bioconjugation, often involving "click chemistry." The azide group reacts efficiently with an alkyne-functionalized molecule (e.g., a protein or a drug) to form a stable triazole linkage. The Boc-protected amine can be deprotected to allow for further conjugation. The following diagram illustrates a typical workflow for conjugating an alkyne-modified protein with a payload using this compound.

G cluster_prep Preparation cluster_conjugation Conjugation & Deprotection cluster_purification Purification & Analysis protein_prep Alkyne-Modified Protein in Buffer (pH 7.4) click_reaction CuAAC Click Reaction: Add Linker and CuSO4/ Sodium Ascorbate protein_prep->click_reaction linker_prep Dissolve this compound in DMSO (Stock Solution) linker_prep->click_reaction payload_prep Payload Molecule purify1 Purify Azide-Protein (e.g., SEC or Dialysis) click_reaction->purify1 Forms Azide-Functionalized Protein deprotection Boc Deprotection: Add Trifluoroacetic Acid (TFA) in DCM purify2 Purify Final Conjugate (e.g., HPLC) deprotection->purify2 Conjugate Payload to Deprotected Amine purify1->deprotection analysis Characterize Conjugate (e.g., Mass Spectrometry, SDS-PAGE) purify2->analysis

Bioconjugation workflow using this compound.

References

An In-depth Technical Guide to the Stability and Storage of Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, Azido-PEG3-C-Boc. Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of therapeutics. This document outlines the inherent stability of its constituent functional groups, provides recommended storage conditions, and details experimental protocols to assess its integrity.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical moieties: an azide (B81097) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled, sequential conjugations. The stability of this molecule is paramount to ensure the integrity of these functional groups for successful downstream applications.

Chemical Stability Profile

The overall stability of this compound is a function of the individual stabilities of its azide, PEG, and Boc components.

2.1. Azide Group (-N₃)

The azide functional group is a high-energy moiety susceptible to degradation under certain conditions.

  • Thermal Stability: Organic azides can decompose upon heating, releasing nitrogen gas. This decomposition can be exothermic and, in some cases, explosive, particularly for compounds with a low carbon-to-nitrogen ratio. While the PEG chain in this compound improves this ratio, exposure to high temperatures should be avoided.

  • Light Sensitivity: Azides can be sensitive to light, which can induce photochemical decomposition. Therefore, protection from light is crucial.

  • Chemical Stability: The azide group is generally stable in the presence of many common reagents used in organic synthesis. However, it can be reduced to an amine by various reducing agents (e.g., dithiothreitol (B142953) (DTT), triphenylphosphine). It is also incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. Contact with heavy metals should be avoided as this can form unstable metal azides.

2.2. Polyethylene Glycol (PEG) Linker

The PEG spacer imparts favorable properties such as increased hydrophilicity and biocompatibility.

  • Hydrolytic Stability: The ether linkages of the PEG backbone are generally stable to hydrolysis under a wide range of pH conditions.

  • Oxidative Stability: The PEG chain can be susceptible to oxidative degradation. This process can be initiated by exposure to atmospheric oxygen, transition metals, or certain oxidizing agents, leading to chain cleavage and the formation of various byproducts.

2.3. Boc-Protected Amine (-NHBoc)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.

  • Base and Nucleophile Stability: The Boc group is stable to a wide range of basic and nucleophilic conditions, allowing for selective reactions at other sites of the molecule.[1]

  • Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.[2] This property is intentionally utilized for deprotection in multi-step synthetic strategies.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the known properties of its functional groups.

ConditionRecommendationRationale
Temperature -20°C for long-term storage. [3][4]Minimizes thermal degradation of the azide group and slows down potential oxidative degradation of the PEG linker.
4°C for short-term storage.Suitable for immediate use, but not recommended for extended periods.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation of the PEG chain.
Light Protect from light. Store in an amber vial or a dark container.[5][6]Prevents photochemical decomposition of the azide group.
Moisture Store in a dry, moisture-free environment.Prevents potential hydrolysis and ensures the material remains a free-flowing solid.
Form Solid (lyophilized powder) is more stable than solutions.In solution, the potential for degradation pathways is increased. Solutions should be prepared fresh before use. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C.[6]

Summary of Recommended Storage Temperatures and Expected Shelf Life:

Storage TemperatureFormExpected Shelf Life
-20°CSolidUp to 3 years[4]
4°CSolidUp to 2 years[4]
-20°CIn Solvent1 month[4]
-80°CIn Solvent6 months[4]

Experimental Protocols for Stability Assessment

To verify the stability of this compound, particularly after extended storage or when used in new formulations, a series of analytical tests can be performed.

4.1. General Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Techniques cluster_3 Data Analysis prep Prepare samples of this compound under different conditions (e.g., temperature, pH, light exposure) timepoints Analyze samples at defined time intervals (e.g., t=0, 1 week, 1 month, 3 months) prep->timepoints Incubate hplc HPLC/UPLC (Purity Assessment) timepoints->hplc lcms LC-MS (Degradant Identification) timepoints->lcms nmr NMR Spectroscopy (Structural Integrity) timepoints->nmr ftir FT-IR Spectroscopy (Functional Group Analysis) timepoints->ftir analysis Compare data from stressed samples to control (t=0) to determine degradation rate and pathways hplc->analysis lcms->analysis nmr->analysis ftir->analysis

Caption: General workflow for assessing the stability of this compound.

4.2. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound and detect the formation of degradation products over time.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

    • Inject a defined volume (e.g., 10 µL) of the sample onto the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatograms of stressed samples to a control sample stored under ideal conditions (t=0) to identify new peaks corresponding to degradation products.

4.3. Protocol for Structural Integrity Analysis by NMR Spectroscopy

  • Objective: To confirm the chemical structure of this compound and detect any structural changes due to degradation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Analyze the spectrum for the characteristic peaks corresponding to the azide, PEG, and Boc moieties.

      • Boc group: A singlet around 1.4 ppm.

      • PEG chain: A series of multiplets between 3.5 and 3.7 ppm.

      • Azide-adjacent methylene (B1212753) protons: A triplet around 3.4 ppm.

    • Compare the spectra of stressed samples to a control sample. The appearance of new peaks or the disappearance of characteristic peaks can indicate degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and interpreting stability data.

G cluster_0 Degradation Triggers cluster_1 Degradation Products start This compound acid Acid start->acid Boc Cleavage heat_light Heat / Light start->heat_light Azide Decomposition oxidizing_agents Oxidizing Agents start->oxidizing_agents PEG Oxidation reducing_agents Reducing Agents start->reducing_agents Azide Reduction deprotected_amine Amine-PEG3-C-Azide acid->deprotected_amine n2_gas N₂ Gas + Nitrene Intermediate heat_light->n2_gas peg_fragments PEG Chain Fragments oxidizing_agents->peg_fragments amine_peg Amine-PEG3-C-Boc reducing_agents->amine_peg

Caption: Potential degradation pathways for this compound.

  • Acid-catalyzed Deprotection: The most predictable degradation pathway is the cleavage of the Boc group in the presence of acid, yielding the free amine.

  • Thermal/Photochemical Decomposition of the Azide: Exposure to heat or light can lead to the loss of N₂ gas and the formation of a highly reactive nitrene intermediate, which can undergo various subsequent reactions.

  • Oxidative Cleavage of the PEG Chain: In the presence of oxygen and/or metal ions, the PEG chain can fragment, leading to a heterogeneous mixture of shorter PEG molecules with various end groups (e.g., aldehydes, carboxylic acids).

  • Reduction of the Azide: The presence of reducing agents will convert the azide group to a primary amine.

Conclusion

This compound is a versatile and valuable tool in bioconjugation and drug development. However, its stability is contingent upon proper handling and storage. By adhering to the recommended storage conditions of -20°C in a dry, dark, and inert environment, researchers can ensure the integrity of the molecule and the reproducibility of their experimental results. Regular analytical assessment using techniques such as HPLC and NMR is recommended to verify the quality of the reagent, especially for long-term studies and cGMP applications.

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, enabling the development of advanced therapeutics and diagnostics. Their unique physicochemical properties, including hydrophilicity, biocompatibility, and non-immunogenicity, address many of the challenges associated with the delivery and efficacy of biomolecules. This technical guide provides a comprehensive overview of PEG linkers, detailing their structure, properties, and diverse applications in bioconjugation. It includes a comparative analysis of different PEG linker types, in-depth experimental protocols for key conjugation chemistries, and a review of the impact of PEGylation on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. This guide is intended to serve as a valuable resource for researchers and professionals in the life sciences, offering both foundational knowledge and practical insights into the application of PEG linkers in the design and synthesis of next-generation bioconjugates.

Introduction to PEG Linkers

Polyethylene glycol (PEG) is a polymer of repeating ethylene (B1197577) oxide units, and PEG linkers are chemically functionalized derivatives of this polymer.[1] These linkers serve as flexible, hydrophilic spacers to connect two or more molecular entities, such as proteins, peptides, antibodies, oligonucleotides, or small molecule drugs.[2][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has been a cornerstone in pharmaceutical development since the first FDA-approved PEGylated drug in 1990.[3]

The primary motivation for using PEG linkers in bioconjugation stems from their ability to impart favorable properties to the resulting conjugate.[2] Key benefits of PEGylation include:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments.[4]

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their thermal and chemical stability.[5]

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on a therapeutic molecule, thereby reducing its recognition by the immune system.[4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the body.[5][6]

These advantages have led to the widespread use of PEG linkers in the development of long-acting therapeutics, antibody-drug conjugates (ADCs), and various nanoparticle-based drug delivery systems.[1][7]

Structure and Properties of PEG Linkers

The fundamental structure of a PEG linker consists of a chain of repeating ethylene oxide units, typically with functional groups at one or both ends to facilitate conjugation.[1] The properties of a PEG linker can be tailored by modifying its length (molecular weight), architecture (linear or branched), and the nature of its terminal functional groups.

Molecular Weight and Polydispersity

PEG linkers are available in a wide range of molecular weights, from a few hundred to tens of thousands of Daltons.[8] They can be classified into two main categories based on their molecular weight distribution:

  • Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[3]

  • Monodisperse PEGs (dPEGs): These are single, discrete molecules with a precise, defined molecular weight and chemical structure.[1] Monodisperse PEGs offer greater homogeneity and reproducibility in bioconjugation, which is particularly crucial for the development of therapeutic ADCs where batch-to-batch consistency is paramount.[4]

Architecture: Linear vs. Branched PEG Linkers

PEG linkers can be synthesized in different architectures, primarily linear and branched forms.

  • Linear PEG Linkers: These consist of a single, straight chain of ethylene oxide units with functional groups at one or both ends.[2] They are the most common type of PEG linker.

  • Branched PEG Linkers: These have multiple PEG chains radiating from a central core. This architecture can provide enhanced shielding of the conjugated molecule and may offer advantages in terms of stability and circulation half-life.[9] Branched PEGs can also allow for the attachment of multiple payloads, increasing the drug-to-antibody ratio (DAR) in ADCs.[9]

Functional Groups for Bioconjugation

The versatility of PEG linkers lies in the variety of reactive functional groups that can be incorporated at their termini, enabling a wide range of bioconjugation chemistries.[10] The choice of functional group depends on the available reactive sites on the target biomolecule. Common functional groups and their target moieties are summarized in the table below.

Functional Group on PEG LinkerTarget Functional Group on BiomoleculeResulting Linkage
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂) (e.g., Lysine, N-terminus)Amide Bond
Maleimide Thiols (-SH) (e.g., Cysteine)Thioether Bond
Aldehyde/Ketone Hydrazides, Aminooxy groupsHydrazone, Oxime
Azide Alkynes (Click Chemistry)Triazole
Alkyne Azides (Click Chemistry)Triazole
DBCO, BCN Azides (Copper-Free Click Chemistry)Triazole

Types of PEG Linkers

Based on their functional design and release mechanisms, PEG linkers can be broadly categorized as non-cleavable or cleavable.

Non-Cleavable PEG Linkers

Non-cleavable linkers form a stable, permanent bond between the conjugated molecules. These are often used in applications where the PEG moiety is intended to remain attached to the biomolecule to continuously provide its beneficial properties, such as in long-acting protein therapeutics.[]

Cleavable PEG Linkers

Cleavable linkers are designed to break and release the payload under specific physiological conditions. This is particularly important in drug delivery applications, such as ADCs, where the cytotoxic drug needs to be released inside the target cancer cell.[7] Cleavage can be triggered by:

  • pH differences: Linkers that are stable at physiological pH (7.4) but cleave in the acidic environment of endosomes or lysosomes (pH 4.5-6.5).

  • Enzymatic activity: Linkers containing peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.

  • Redox potential: Linkers containing disulfide bonds that are stable in the bloodstream but are cleaved in the reducing intracellular environment.

Quantitative Impact of PEGylation

The length and architecture of the PEG linker have a significant impact on the pharmacokinetic and pharmacodynamic properties of the bioconjugate.

Effect on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life.[12] However, there is a trade-off, as excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance.[]

BiomoleculePEG Molecular Weight (kDa)Change in Elimination Half-Life (t₁/₂β)Reference
Methotrexate-loaded Chitosan (B1678972) Nanoparticles0 (unPEGylated)8.95 ± 1.23 h[12][14]
0.7513.24 ± 2.11 h[12][14]
2.018.76 ± 2.54 h[12][14]
5.025.43 ± 3.17 h[12][14]
Effect on Biological Activity

While PEGylation can enhance the in vivo performance of a therapeutic, it can also impact its in vitro biological activity. The degree of this impact is dependent on the site of PEG attachment and the length of the PEG chain.

BioconjugatePEG Molecular Weight (kDa)In Vitro Potency (vs. non-PEGylated)Reference
TLR7 Ligand6-10Reduced[15]
≥18Restored or Enhanced[15]

Experimental Protocols

Detailed methodologies for common PEGylation reactions are crucial for successful bioconjugate synthesis.

Protocol for NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of a PEG-NHS ester to primary amines on a protein.

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[16][17]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[16][17]

  • Reaction: Add a 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[17][18]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[17][18]

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis.[16][18]

  • Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.[19][20]

Protocol for Maleimide PEGylation of a Thiol-Containing Protein

This protocol details the conjugation of a PEG-maleimide to free thiol groups on a protein.

Materials:

  • Thiol-containing protein

  • PEG-maleimide reagent

  • Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, Tris)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5 to a concentration of 1-10 mg/mL.[21][22]

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to adding the PEG-maleimide.[21][23]

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.[22]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution while gently stirring.[22][24]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[23][25]

  • Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.[21][22]

  • Characterization: Characterize the conjugate using methods such as Ellman's assay to quantify free thiols, SDS-PAGE, SEC, and mass spectrometry.[25]

Visualizing Bioconjugation Workflows and Pathways

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Antibody with Free Thiols Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation PEG_Linker Maleimide-PEG-Linker Linker_Drug Linker-Drug Intermediate PEG_Linker->Linker_Drug Drug Cytotoxic Drug Drug->Linker_Drug Linker_Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the synthesis of an ADC using a maleimide-PEG linker.

Signaling Pathway Modulation by a PEGylated Ligand

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand PEGylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Leads to

Caption: Modulation of a cellular signaling pathway by a PEGylated ligand.

Characterization of PEGylated Bioconjugates

A thorough characterization of PEGylated bioconjugates is essential to ensure their quality, efficacy, and safety. A combination of analytical techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are used to assess the purity, aggregation, and heterogeneity of the conjugate.[20][26]

  • Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the conjugate, confirming the degree of PEGylation, and identifying the sites of PEG attachment.[26][27]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the PEGylated protein in biological samples and to assess its binding activity to its target.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated protein in solution.[20][28]

Conclusion and Future Perspectives

PEG linkers are a cornerstone of modern bioconjugation, providing a versatile platform for enhancing the therapeutic potential of a wide range of biomolecules. The ability to tune the length, architecture, and functionality of PEG linkers allows for the precise optimization of the pharmacokinetic and pharmacodynamic properties of bioconjugates. The development of monodisperse PEG linkers has further advanced the field by enabling the synthesis of highly defined and homogeneous products, which is critical for regulatory approval and clinical success.

Future research in this area is likely to focus on the development of novel PEG architectures and cleavable linker technologies with enhanced specificity and efficiency. Furthermore, a deeper understanding of the potential for immunogenic responses to PEG itself, though rare, will continue to be an important area of investigation. As our ability to design and synthesize increasingly complex bioconjugates grows, PEG linkers will undoubtedly remain a critical component in the development of the next generation of targeted therapies and diagnostics.

References

Methodological & Application

Application Notes and Protocols: Azido-PEG3-C-Boc for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG3-C-Boc in PROTAC Development

Proteolysis targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[2][4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a balance of hydrophilicity and flexibility.[2] This hydrophilicity can enhance the aqueous solubility of often large and lipophilic PROTAC molecules, a crucial factor for bioavailability.[5][6]

This compound is a versatile PEG-based linker widely used in the synthesis of PROTACs.[7][8] It features an azide (B81097) (N3) group, a three-unit PEG chain, and a Boc-protected amine. The azide group allows for efficient and modular assembly of PROTACs using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[9][] The Boc-protected amine provides an orthogonal handle for alternative conjugation strategies. This application note provides detailed protocols and data for the application of this compound in PROTAC synthesis and evaluation.

Data Presentation

The selection of an appropriate linker length is crucial for optimizing the degradation efficiency of a PROTAC. The following tables provide representative data on the impact of PEG linker length on PROTAC performance. While this data is not specific to this compound, it is illustrative of the outcomes of modifying PEG linker length in PROTAC design.

Table 1: Representative Degradation Potency (DC50) and Efficacy (Dmax) Data for PROTACs with Varying PEG Linker Lengths [6]

LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PEG3BRD4HeLa5585
PEG4BRD4HeLa2095
PEG5BRD4HeLa15>98
PEG6BRD4HeLa3092

Table 2: Example Binary Binding Affinity Data for a PROTAC and its Inactive Control [11]

CompoundBinds toKd (nM)
Active PROTACTarget Protein (e.g., BRD4)25
Active PROTACE3 Ligase (e.g., VHL)50
Inactive ControlTarget Protein (e.g., BRD4)28
Inactive ControlE3 Ligase (e.g., VHL)>50,000

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 catalyzes PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_ligand POI Ligand (with alkyne) Click_reaction Click Chemistry (CuAAC) POI_ligand->Click_reaction E3_ligand E3 Ligase Ligand Linker_synthesis Linker Synthesis (this compound) E3_ligand->Linker_synthesis Linker_synthesis->Click_reaction PROTAC_product Purified PROTAC Click_reaction->PROTAC_product Binding_assay Ternary Complex Formation Assay (e.g., FP, NanoBRET) PROTAC_product->Binding_assay Degradation_assay Protein Degradation Assay (Western Blot) PROTAC_product->Degradation_assay Cellular_activity Cellular Activity (e.g., Apoptosis Assay) Degradation_assay->Cellular_activity

References

Application Notes and Protocols for Azido-PEG3-C-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG3-C-Boc is a heterobifunctional linker that offers a versatile platform for ADC development. It incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, an azide (B81097) group for bioorthogonal "click" chemistry, and a Boc-protected amine for sequential conjugation strategies.[1]

These application notes provide a comprehensive guide to the use of this compound in the synthesis and characterization of ADCs. Detailed protocols for linker activation, antibody conjugation, payload attachment, and ADC analysis are provided to facilitate the development of novel, targeted cancer therapies.

Principle of this compound in ADC Development

The use of this compound in ADC development follows a modular, multi-step approach that allows for precise control over the conjugation process. The core principle involves:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker's amine is removed under acidic conditions. This exposes the primary amine for subsequent activation.[2]

  • Amine Activation and Antibody Conjugation: The deprotected amine is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with primary amines on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.

  • Payload Attachment via Click Chemistry: The azide group on the conjugated linker provides a handle for the attachment of a payload molecule that has been functionalized with a complementary reactive group, such as a cyclooctyne (B158145) (e.g., DBCO) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This click chemistry reaction is highly specific and can be performed under mild, aqueous conditions.[][]

This sequential approach ensures that the antibody and payload are not exposed to harsh reaction conditions and allows for the purification of intermediates at each stage, leading to a more homogeneous and well-defined final ADC product.

Data Presentation

The following tables present representative quantitative data that can be obtained during the characterization of an ADC synthesized using an Azido-PEG3 linker. The actual values will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Representative Pharmacokinetic Properties of a PEGylated ADC

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-ANon-PEGylated480.45
ADC-BAzido-PEG3720.30

Note: Data is illustrative and based on general trends observed for PEGylated ADCs in preclinical models.[5]

Table 2: Representative Drug-to-Antibody Ratio (DAR) Analysis

Analytical MethodInformation ProvidedRepresentative Average DAR
Hydrophobic Interaction Chromatography (HIC)Average DAR and distribution of drug-loaded species3.8
Liquid Chromatography-Mass Spectrometry (LC-MS)Precise mass of ADC, average DAR, and drug distribution3.9
UV/Vis SpectroscopyAverage DAR4.1

Note: The choice of analytical method can influence the determined DAR value. HIC and LC-MS provide more detailed information on the distribution of different drug-loaded species.[6]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the this compound linker to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting deprotected linker (Azido-PEG3-C-amine) as a TFA salt can be used directly in the next step or further purified.

Protocol 2: Activation of Deprotected Linker and Antibody Conjugation

This protocol outlines the activation of the deprotected linker to an NHS ester and subsequent conjugation to an antibody.

Materials:

  • Deprotected Azido-PEG3-C-amine (from Protocol 1)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Desalting column

Procedure:

  • Activation of the Linker:

    • Dissolve the deprotected Azido-PEG3-C-amine in the anhydrous solvent.

    • Add 1.2 equivalents of DSC and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Stir the reaction at room temperature for 4-6 hours, or until the formation of the NHS ester is complete (monitored by LC-MS).

  • Antibody Conjugation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

    • Add a 5- to 20-fold molar excess of the activated Azido-PEG3-C-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein fractions containing the azide-modified antibody.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

Protocol 3: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • DBCO-functionalized cytotoxic payload

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare Payload Stock Solution: Dissolve the DBCO-modified payload in anhydrous DMSO to a concentration of 10-20 mM.

  • Click Reaction:

    • Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.

    • Ensure the final DMSO concentration remains below 10% (v/v).

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Final Purification: Purify the final ADC from excess payload and any aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. HIC is a common method for determining the average DAR and the distribution of different drug-loaded species.

Materials:

  • Purified ADC (from Protocol 3)

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.). The hydrophobicity and retention time increase with the number of conjugated drug molecules.

  • Calculate the weighted average DAR from the peak areas of the different species.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Antibody-Drug Conjugation cluster_analysis ADC Characterization Boc_Linker This compound Deprotected_Linker Azido-PEG3-C-Amine Boc_Linker->Deprotected_Linker Boc Deprotection (TFA/DCM) Activated_Linker Azido-PEG3-C-NHS Ester Deprotected_Linker->Activated_Linker NHS Ester Activation Azide_mAb Azide-Modified mAb Activated_Linker->Azide_mAb Lysine Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Azide_mAb ADC Antibody-Drug Conjugate (ADC) Azide_mAb->ADC SPAAC Click Chemistry DBCO_Payload DBCO-Payload DBCO_Payload->ADC DAR_Analysis DAR Analysis (HIC, LC-MS) ADC->DAR_Analysis Purification & Analysis

Caption: Workflow for ADC synthesis using this compound.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Azido-PEG3 Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/Degradation) Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for Bioconjugation using Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Azido-PEG3-C-Boc, a versatile heterobifunctional linker, in various bioconjugation applications. This reagent is particularly valuable for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and for the surface modification of nanoparticles.

The structure of this compound incorporates a terminal azide (B81097) group for "click chemistry" reactions, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for controlled, stepwise conjugation strategies.[1]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach therapeutic payloads to antibodies. The azide functionality allows for a highly specific conjugation to an alkyne-modified payload, while the other end can be functionalized after Boc deprotection to react with the antibody.[2][3]

  • PROTAC Synthesis: The bifunctional nature of the linker is ideal for creating proteolysis-targeting chimeras (PROTACs) by connecting a target protein ligand and an E3 ligase ligand.[1]

  • Peptide Modification: It serves as a scaffold for creating branched or modified peptide structures, enhancing their therapeutic properties.

  • Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, liposomes, and other materials to improve their biocompatibility and for targeted delivery applications.[4][5]

  • Fluorescent Labeling: The azide group allows for the attachment of fluorescent probes via click chemistry for imaging and tracking of biomolecules.

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions using PEGylated linkers. Note that the data presented is derived from studies using similar PEG linkers and should be considered as a reference for optimizing protocols with this compound.

Table 1: Reaction Parameters for Antibody-Drug Conjugation with PEG Linkers

ParameterValueNotes
Molar Excess of Linker (to Antibody)10-20 foldFor lysine-based conjugation to achieve a desirable drug-to-antibody ratio (DAR).[6]
Molar Excess of Azide-Payload (to Linker)1.5 to 5-foldFor SPAAC reactions to ensure efficient conjugation.[2]
Final Organic Solvent Concentration< 10% (v/v)To maintain antibody integrity during the conjugation reaction.[7]
Typical Drug-to-Antibody Ratio (DAR)2-8Can be controlled by adjusting the molar excess of the linker.
Conjugation Efficiency>95%With optimized conditions for both linker attachment and click chemistry.[8]

Table 2: Pharmacokinetic Data for ADCs with PEG Linkers

ParameterPEG Linker EffectReference Compound
Circulation Half-lifeSignificantly increasedNon-PEGylated ADC[9]
Plasma ClearanceSlowerNon-PEGylated ADC[10]
Maximum Tolerated Dose (MTD)Increased (at least 4-fold)Free drug or non-PEGylated ADC[9]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine, making it available for subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution. For sensitive substrates, a lower concentration of TFA (20-50% v/v in DCM) can be used.[11]

  • If the substrate is sensitive to cationic species, add a scavenger such as TIS (2.5-5% v/v).[11]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (Azido-PEG3-amine) as a TFA salt can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Boc_Deprotection_Workflow cluster_0 Boc Deprotection Start This compound in DCM Add_TFA Add TFA (and optional scavenger) Start->Add_TFA Reagents React Stir at RT (1-2 hours) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Evaporate solvent & excess TFA Monitor->Workup Reaction complete Neutralize Neutralize with NaHCO3 (optional) Workup->Neutralize End Azido-PEG3-Amine (Deprotected Linker) Neutralize->End

Boc Deprotection Workflow
Protocol 2: Antibody-Drug Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified drug to an antibody that has been pre-functionalized with Azido-PEG3-Amine (from Protocol 1).

Materials:

  • Antibody functionalized with Azido-PEG3-Amine

  • Alkyne-modified drug payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the azide-functionalized antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO.

    • Prepare fresh stock solutions of CuSO₄ (20 mM in water), sodium ascorbate (100 mM in water), and THPTA (50 mM in water).

  • CuAAC Reaction:

    • In a microcentrifuge tube, add the azide-functionalized antibody solution.

    • Add the alkyne-modified drug stock solution to the antibody solution. The molar excess will depend on the desired DAR.

    • Prepare a premixed solution of CuSO₄ and THPTA (1:5 molar ratio). Add this to the reaction mixture to a final copper concentration of 0.25 mM.[12]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[12]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Remove excess reagents and unconjugated drug by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the purified antibody-drug conjugate.

  • Characterization:

    • Determine the protein concentration (e.g., by Bradford assay or UV-Vis spectroscopy).

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Analyze the purity and integrity of the ADC by SDS-PAGE and size-exclusion chromatography.

CuAAC_Workflow cluster_1 Antibody-Drug Conjugation (CuAAC) Azide_Ab Azide-Functionalized Antibody Add_Drug Add Alkyne-Drug Azide_Ab->Add_Drug Add_Cu_Ligand Add CuSO4/THPTA Add_Drug->Add_Cu_Ligand Add_Ascorbate Add Sodium Ascorbate Add_Cu_Ligand->Add_Ascorbate Incubate Incubate at RT (1-4 hours) Add_Ascorbate->Incubate Initiate Reaction Purify Purify via Desalting Column Incubate->Purify Characterize Characterize ADC (DAR, Purity) Purify->Characterize Final_ADC Antibody-Drug Conjugate Characterize->Final_ADC

CuAAC Conjugation Workflow
Protocol 3: Surface Functionalization of Nanoparticles via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-modified ligand to nanoparticles functionalized with Azido-PEG3-Amine.

Materials:

  • Nanoparticles functionalized with Azido-PEG3-Amine

  • DBCO-modified ligand (e.g., targeting molecule, fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Centrifugation or magnetic separation equipment for nanoparticles

Procedure:

  • Nanoparticle Preparation: Disperse the azide-functionalized nanoparticles in the reaction buffer.

  • Ligand Preparation: Dissolve the DBCO-modified ligand in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (typically 10-20 mM).

  • SPAAC Reaction:

    • Add the DBCO-modified ligand stock solution to the nanoparticle dispersion. A 1.5 to 5-fold molar excess of the DBCO-ligand relative to the surface azide groups is a good starting point.[2]

    • Ensure the final concentration of the organic solvent is low enough to not destabilize the nanoparticles.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction is typically faster than CuAAC.

  • Purification:

    • Separate the functionalized nanoparticles from unreacted ligand by repeated centrifugation and resuspension in fresh buffer, or by magnetic separation if applicable.

    • Wash the nanoparticles several times to ensure complete removal of excess reagents.

  • Characterization:

    • Confirm the successful conjugation by techniques such as FTIR, UV-Vis spectroscopy, or fluorescence measurements (if a fluorescent ligand was used).

    • Assess the size and stability of the functionalized nanoparticles using Dynamic Light Scattering (DLS) and zeta potential measurements.

SPAAC_Workflow cluster_2 Nanoparticle Functionalization (SPAAC) Azide_NP Azide-Functionalized Nanoparticles Add_DBCO Add DBCO-Ligand Azide_NP->Add_DBCO Incubate Incubate at RT (2-12 hours) Add_DBCO->Incubate Initiate Reaction Purify Purify by Centrifugation/Washing Incubate->Purify Characterize Characterize Functionalized NPs Purify->Characterize Final_NP Functionalized Nanoparticle Characterize->Final_NP

SPAAC Functionalization Workflow

Signaling Pathways and Logical Relationships

The bioconjugation techniques described do not directly involve signaling pathways. However, the logical relationship in these experimental workflows is a sequential process of activation, reaction, and purification. The following diagram illustrates the general principle of bioconjugation using a heterobifunctional linker like this compound.

Logical_Relationship Linker This compound Azide (N3) PEG Spacer Boc-Protected Amine Deprotection Boc Deprotection (Protocol 1) Linker:f2->Deprotection Activated_Linker Azido-PEG3-Amine Azide (N3) PEG Spacer Reactive Amine Deprotection->Activated_Linker:f2 Conjugation_1 Amine-Reactive Conjugation Activated_Linker:f2->Conjugation_1 Conjugation_2 Click Chemistry (CuAAC/SPAAC) Activated_Linker:f0->Conjugation_2 Biomolecule_A Biomolecule A (e.g., Antibody) Biomolecule_A->Conjugation_1 Payload_B Payload B (e.g., Alkyne-Drug) Payload_B->Conjugation_2 Final_Conjugate Bioconjugate (A - Linker - B) Conjugation_1->Final_Conjugate Conjugation_2->Final_Conjugate

References

Application Note: Deprotection of Boc Group from Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for drug development and bioconjugation. Its popularity lies in its stability under various conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of the Boc group from Azido-PEG3-C-Boc, a heterobifunctional linker containing an azide (B81097) moiety for click chemistry and a protected amine for subsequent conjugation. The protocols outlined below detail the use of common acidic reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), for efficient Boc removal.

Reaction Principle

The deprotection of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged or may deprotonate to form isobutylene (B52900) gas.

Data Presentation

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, reaction time, and temperature. Below is a summary of typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEG linkers. While specific yields may vary depending on the scale and purity of the starting material, these values provide a reliable reference for process development.

Deprotection ReagentSolventTemperatureTime (hours)Typical YieldReference
20-50% TFADichloromethane (DCM)0°C to Room Temp0.5 - 2High[1]
4M HCl1,4-Dioxane (B91453)Room Temp0.5 - 2High[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and effective method for Boc deprotection using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[2]

  • Work-up (Neutralization):

    • Dissolve the residue in DCM.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution to remove the drying agent.

  • Isolation: Concentrate the filtered solution in vacuo to obtain the deprotected product, Azido-PEG3-amine. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method using a commercially available solution of HCl in 1,4-dioxane.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add the 4M HCl solution in 1,4-dioxane to the dissolved starting material.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation and Isolation: The deprotected product will often precipitate as the hydrochloride salt. Collect the solid by filtration and wash it with diethyl ether.[2]

  • Drying: Dry the collected solid under vacuum to yield Azido-PEG3-amine hydrochloride.

Reaction Monitoring and Characterization

Consistent monitoring of the reaction is crucial for determining the endpoint and ensuring high product purity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the reaction. The deprotected amine is more polar than the Boc-protected starting material and will exhibit a lower Rf value.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, the desired product, and any byproducts.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the completion of the reaction by observing the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.

Mandatory Visualizations

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Anhydrous DCM B Cool Solution to 0°C A->B C Add TFA (20-50% v/v) B->C D Stir at 0°C to Room Temperature (1-2h) C->D E Monitor by TLC/LC-MS D->E Check Completion F Concentrate in vacuo E->F Reaction Complete G Neutralize with NaHCO₃ (aq) F->G H Extract with DCM G->H I Dry and Concentrate H->I J Purified Azido-PEG3-amine I->J

Caption: Workflow for TFA-mediated Boc deprotection.

Signaling_Pathway Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ Intermediate Protonated Intermediate Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation Products Free Amine + CO₂ + t-Butyl Cation Fragmentation->Products Byproduct Isobutylene Products->Byproduct - H⁺ from t-Butyl Cation

References

Application Notes and Protocols for Protein Labeling with Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the covalent labeling of proteins with Azido-PEG3-C-Boc. This reagent is a versatile tool for introducing an azide (B81097) moiety onto a protein, enabling subsequent bio-orthogonal "click chemistry" reactions. The protocols cover the activation of the reagent, the labeling reaction, and considerations for the deprotection of the Boc-protected amine.

Overview of this compound Chemistry

The this compound reagent contains three key functional components:

  • An azide group (N₃) for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • A PEG3 spacer (a short polyethylene (B3416737) glycol chain) to enhance solubility and provide distance between the label and the protein surface.

  • A carboxyl group (-C) that is typically activated as an N-hydroxysuccinimide (NHS) ester to react with primary amines on the protein surface (e.g., lysine (B10760008) residues).

  • A Boc-protected amine , which can be deprotected under acidic conditions to yield a free amine for further modifications.[1][2]

The general workflow for protein labeling with this reagent involves the reaction of the NHS ester-activated this compound with the target protein. The Boc-protected amine can be deprotected in a subsequent step if a free amine is desired for further conjugation.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following tables summarize the key reaction parameters for successful protein labeling using NHS ester chemistry.

Table 1: Recommended Reaction Conditions for NHS Ester-based Protein Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5[3][4]The reaction is strongly pH-dependent. Lower pH leads to protonation of amines, while higher pH increases NHS ester hydrolysis.[3][5]
Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times.[3][4]
Reaction Time 30 minutes - 4 hours[4]Optimization may be required depending on the protein and desired degree of labeling.
Buffer Composition Amine-free buffersPhosphate, bicarbonate, HEPES, or borate (B1201080) buffers are recommended.[4][5] Avoid Tris or glycine (B1666218) buffers.[3][4]
Protein Concentration > 1 mg/mLHigher protein concentrations can improve labeling efficiency.[3][6]
Molar Excess of Reagent 10- to 50-foldThe optimal molar excess should be determined empirically for each protein.

Table 2: Troubleshooting Common Issues in Protein Labeling

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Incorrect pH, presence of amine-containing buffers, hydrolysis of NHS ester, low protein concentration.Verify buffer pH is between 7.2-8.5.[3] Use fresh, amine-free buffers.[3][4] Perform the reaction at a lower temperature for a longer duration.[3] Increase protein and/or reagent concentration.[3]
Protein Precipitation High degree of labeling altering protein pI and solubility, or high concentration of organic solvent.Reduce the molar excess of the labeling reagent. Ensure the final concentration of organic solvent (e.g., DMSO, DMF) is typically below 10%.[7]
Reagent Inactivity Hydrolysis of the NHS ester due to moisture.Prepare the reagent solution immediately before use.[8][9] Store the solid reagent in a desiccated environment at -20°C.[9]

Experimental Protocols

Protocol 1: Protein Labeling with Azido-PEG3-C(O)-NHS Ester

This protocol describes the labeling of a protein with this compound that has been pre-activated as an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).

  • Azido-PEG3-C(O)-NHS ester.

  • Anhydrous DMSO or DMF.[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[5] If necessary, perform a buffer exchange.

  • Prepare the Labeling Reagent Stock Solution: Immediately before use, dissolve the Azido-PEG3-C(O)-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[9] b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[4] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Boc Deprotection of Labeled Protein (Optional)

This protocol is for the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected, azide-labeled protein.

  • Trifluoroacetic acid (TFA).[1][2]

  • Dichloromethane (DCM) or an appropriate aqueous buffer system.

  • Neutralization buffer (e.g., sodium bicarbonate).

  • Desalting column or dialysis equipment.

Procedure:

  • Acidic Treatment: Treat the Boc-protected protein with a solution of TFA in DCM (e.g., 50% TFA) or an aqueous buffer compatible with the protein's stability at low pH. The reaction is typically fast and can be performed on ice for 15-30 minutes.

  • Neutralization: Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate, to the desired final pH.

  • Purification: Immediately purify the deprotected protein using a desalting column or dialysis to remove TFA and other small molecules.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling and 'Click' Reaction cluster_labeling Labeling cluster_post_labeling Post-Labeling Steps protein_prep Prepare Protein in Amine-Free Buffer labeling Incubate Protein with NHS-Ester Reagent (pH 7.2-8.5, RT or 4°C) protein_prep->labeling reagent_prep Dissolve Azido-PEG3-C(O)-NHS in DMSO/DMF reagent_prep->labeling quench Quench Reaction (e.g., Tris buffer) labeling->quench purify1 Purify Labeled Protein (Desalting/Dialysis) quench->purify1 deprotection Optional: Boc Deprotection (TFA Treatment) purify1->deprotection click_chem Perform 'Click' Reaction with Alkyne-Modified Molecule purify1->click_chem Without Deprotection purify2 Purify Deprotected Protein deprotection->purify2 purify2->click_chem

Caption: Workflow for protein labeling with this compound and subsequent reactions.

signaling_pathway_application Application in Pull-Down Assays cluster_labeling_phase Labeling Phase cluster_interaction_phase Interaction Phase cluster_capture_phase Capture & Analysis Phase protein_X Protein X labeled_protein Azido-Labeled Protein X protein_X->labeled_protein azido_reagent Azido-PEG3-Reagent azido_reagent->labeled_protein interaction_complex Interaction Complex (Labeled Protein X + Binding Partners) labeled_protein->interaction_complex cell_lysate Cell Lysate cell_lysate->interaction_complex captured_complex Captured Complex on Beads interaction_complex->captured_complex alkyne_beads Alkyne-Modified Beads alkyne_beads->captured_complex 'Click' Reaction analysis Elution & Analysis (e.g., Mass Spectrometry) captured_complex->analysis

Caption: Use of azide-labeled proteins in pull-down assays via "click chemistry".

References

Application Note: Purification of Azido-PEG3-C-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the purification of Azido-PEG3-C-Boc conjugates. These conjugates are valuable bifunctional linkers used in bioconjugation, click chemistry, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential synthesis of complex biomolecules, while the azide (B81097) moiety enables efficient conjugation via click chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Effective purification of the target conjugate from unreacted starting materials and byproducts is critical to ensure the quality, reproducibility, and efficacy of downstream applications. This document outlines a general workflow and a detailed protocol using reverse-phase high-performance liquid chromatography (RP-HPLC), a high-resolution technique suitable for the purification of such small molecule conjugates.

Purification Workflow Overview

The overall process for obtaining a highly pure this compound conjugate involves several key stages, from the initial reaction quench to final product characterization. The following diagram illustrates a typical workflow.

G cluster_0 Synthesis & Quenching cluster_1 Purification cluster_2 Analysis & Final Product start Azido-PEG3-Amine + Boc-C-COOH reaction Amide Bond Formation (e.g., HATU, DIPEA) start->reaction quench Reaction Quenching (e.g., add water or buffer) reaction->quench hplc Reverse-Phase HPLC quench->hplc fractions Fraction Collection hplc->fractions analysis Purity & Identity Analysis (LC-MS, NMR) fractions->analysis product Pure this compound Conjugate analysis->product

Caption: General workflow for the synthesis and purification of this compound conjugates.

Experimental Protocol: Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying this compound conjugates, separating the product from less polar starting materials and more polar byproducts.[1]

1. Materials and Reagents:

  • Crude reaction mixture containing the this compound conjugate.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • HPLC-grade water.

  • HPLC-grade acetonitrile.

  • Trifluoroacetic acid (TFA).

  • 0.22 µm syringe filters.

2. Equipment:

  • Preparative or semi-preparative HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).

  • Fraction collector.

  • Lyophilizer or centrifugal evaporator.

3. Sample Preparation:

  • Following the conjugation reaction, quench the reaction as appropriate for the chemistry used.

  • If the reaction was performed in a high-boiling solvent like DMF, dilute the mixture with a minimal amount of Mobile Phase A.

  • Filter the diluted reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[1]

4. HPLC Method:

  • System Preparation: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate (e.g., 4 mL/min) until a stable baseline is achieved on the UV detector (monitoring at a wavelength appropriate for the "C" moiety, typically 214 nm and 254 nm).[1]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the conjugate. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.[1] The gradient should be optimized based on the hydrophobicity of the specific conjugate.

  • Fraction Collection: Collect fractions corresponding to the elution peaks detected by the UV detector. The desired product is expected to elute at a different retention time than the starting materials.

5. Post-Purification Processing:

  • Analysis of Fractions: Analyze the collected fractions using an analytical LC-MS system to identify the fractions containing the pure product with the correct mass.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a centrifugal evaporator or rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound conjugate as a solid.

Data Presentation: Purification Summary

The following table summarizes typical results from the purification of an this compound conjugate using the protocol described above.

ParameterCrude ProductPurified Product
Appearance Yellowish OilWhite Solid
Yield -75%
Purity (by HPLC at 254 nm) 65%>98%
Identity (by LC-MS) Mixture of starting materials and productConfirmed (M+H)+
Retention Time (min) Multiple PeaksSingle Peak at 18.5 min

Analytical Techniques for Purity Assessment

Several analytical methods are crucial for confirming the success of the purification process.

  • High-Performance Liquid Chromatography (HPLC): Both analytical SEC-HPLC and RP-HPLC can be used to determine the purity of the final product and quantify any remaining starting material.[1]

  • Mass Spectrometry (MS): LC-MS is used to confirm the identity of the purified conjugate by verifying its molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation of the final product.

The diagram below illustrates the relationship between different purification and analysis techniques.

G cluster_purification Purification Methods cluster_analysis Analytical Techniques SEC Size Exclusion Chromatography Pure Pure Conjugate SEC->Pure IEX Ion Exchange Chromatography IEX->Pure HIC Hydrophobic Interaction Chromatography HIC->Pure RPHPLC Reverse-Phase HPLC RPHPLC->Pure HPLC Analytical HPLC MS Mass Spectrometry NMR NMR Spectroscopy Crude Crude Conjugate Crude->SEC Crude->IEX Crude->HIC Crude->RPHPLC Pure->HPLC Pure->MS Pure->NMR

Caption: Purification and analysis techniques for PEGylated conjugates.

Troubleshooting

  • Low Yield:

    • Incomplete Reaction: Monitor the conjugation reaction by TLC or LC-MS to ensure it has gone to completion before starting purification.

    • Product Loss During Purification: Ensure the chosen purification method is appropriate for the scale and properties of the conjugate. Optimize fraction collection to minimize loss of product between peaks.

  • Poor Purity:

    • Co-elution of Impurities: Optimize the HPLC gradient (e.g., make it shallower) to improve the resolution between the product and closely eluting impurities.

    • Column Overloading: Inject a smaller amount of the crude mixture onto the column.

  • Product Instability:

    • The Boc protecting group is labile to strong acids.[2] Avoid prolonged exposure to the TFA in the mobile phase by immediately processing the collected fractions. Neutralize the pooled fractions with a base like ammonium (B1175870) bicarbonate before lyophilization if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG3-C-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG3-C-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to this specific bioconjugation technique.

Troubleshooting Guide: Low Yield in this compound Conjugation

Low yield is a common challenge in bioconjugation reactions. The following guide provides a structured approach to identifying and resolving potential causes for suboptimal results in your this compound conjugation experiments.

Potential Cause Recommended Action Explanation
Catalyst Inactivity 1. Use Freshly Prepared Solutions: Prepare the copper (II) sulfate (B86663) and sodium ascorbate (B8700270) solutions fresh for each reaction.[1][2] 2. Degas Solvents: Remove dissolved oxygen from all aqueous buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) prior to use.[3] 3. Increase Ligand Concentration: Use a copper-stabilizing ligand such as THPTA or TBTA at a 2-5 fold molar excess to the copper catalyst.[1][2][4][5]The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I). Dissolved oxygen can oxidize Cu(I) to the inactive Cu(II) state. Sodium ascorbate is used to reduce Cu(II) to Cu(I), and a stabilizing ligand protects the Cu(I) from oxidation and improves reaction efficiency.[1][4]
Reagent Quality and Stoichiometry 1. Verify Reagent Purity: Ensure the purity of your this compound and alkyne-containing molecule. Impurities can inhibit the reaction. 2. Optimize Molar Ratios: A 1:4 to 1:10 molar ratio of the alkyne-containing molecule to the this compound is often a good starting point for bioconjugation.[2] An excess of the azide (B81097) component can help drive the reaction to completion. 3. Check for Degradation: Azides can be sensitive to light and temperature. Store this compound at -20°C and protect from light.The stoichiometry of the reactants is critical. An insufficient amount of one reactant will naturally lead to a low yield of the conjugate. Degraded or impure reagents will not react efficiently.
Reaction Conditions 1. Solvent Selection: Use a compatible solvent system. For bioconjugations, aqueous buffers like PBS are common. Co-solvents such as DMSO or DMF can be used to dissolve hydrophobic molecules, but their concentration should be kept to a minimum (typically <10%) to avoid protein precipitation.[3] 2. pH Control: Maintain the reaction pH between 7 and 7.5 for optimal results with biomolecules. 3. Temperature and Time: Most CuAAC reactions proceed efficiently at room temperature within 1-4 hours.[3] If the yield is low, extending the reaction time to 12-24 hours or performing the reaction at 4°C for a longer period may improve the outcome.The reaction environment significantly impacts the outcome. The choice of solvent affects the solubility of reactants, while pH can influence the stability of the biomolecule and the catalyst. Reaction time and temperature should be optimized for the specific substrates.
Substrate-Specific Issues 1. Steric Hindrance: The PEG linker in this compound is designed to reduce steric hindrance, but for very bulky molecules, this can still be a factor. Consider using a longer PEG linker if steric hindrance is suspected. 2. Copper Chelation: Some biomolecules, particularly proteins with histidine or cysteine residues, can chelate the copper catalyst, making it unavailable for the reaction. Increasing the concentration of the copper/ligand complex can help overcome this.[5][6]The structure of the molecules being conjugated can present challenges. Bulky groups near the alkyne or azide can physically block the reaction from occurring. Functional groups on the biomolecule can also interfere with the catalyst.
Purification Issues 1. Choice of Method: Use an appropriate purification method to separate the conjugated product from unreacted starting materials and byproducts. Size-exclusion chromatography (SEC) is often effective for separating proteins from smaller molecules.[] 2. Monitor Fractions: When using chromatography, carefully monitor the fractions to ensure you are collecting the desired product.A low yield may sometimes be an artifact of an inefficient purification process where the product is lost.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this compound?

The tert-butoxycarbonyl (Boc) group is a protecting group for an amine functionality. In the context of this linker, it allows for the azide to be reacted first via click chemistry. The Boc group can then be removed under acidic conditions to reveal a primary amine, which can be used for subsequent conjugation reactions.

Q2: Can I perform the conjugation in the presence of cells?

The copper catalyst used in CuAAC is cytotoxic, making it generally unsuitable for reactions in living cells.[8] For live-cell applications, consider using a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

Q3: How can I monitor the progress of my conjugation reaction?

Several techniques can be used to monitor the reaction progress:

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): This is a direct way to observe the formation of the product, which will have a higher molecular weight than the starting materials.[3]

  • SDS-PAGE: For protein conjugations, a shift in the band to a higher molecular weight on the gel can indicate successful conjugation.[3][]

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the product from the starting materials and monitor the disappearance of reactants and the appearance of the product peak.

Q4: What are the ideal storage conditions for this compound?

This compound should be stored at -20°C in a dry, dark environment to prevent degradation of the azide group.[9] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

Experimental Protocols

This section provides a general protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an alkyne-containing biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (if needed for solubility)

  • Purification column (e.g., size-exclusion chromatography)

Stock Solutions:

  • Alkyne-Biomolecule: Prepare in the reaction buffer to the desired concentration.

  • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

  • CuSO₄: Prepare a 100 mM stock solution in deionized water.[2]

  • THPTA/TBTA (Ligand): Prepare a 200 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).[2]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh before each use. [2]

Reaction Procedure:

  • In a microcentrifuge tube, add the alkyne-biomolecule solution.

  • Add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the alkyne-biomolecule).

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand stock solutions in a 1:2 molar ratio.[2] Let it stand for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. Protect the reaction from light.

  • After the incubation, purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios

Reagent Stock Concentration Final Concentration / Molar Ratio
Alkyne-BiomoleculeVaries1 equivalent
This compound10 mM4-10 equivalents
CuSO₄100 mM25 equivalents (relative to azide)
Ligand (THPTA/TBTA)200 mM50 equivalents (relative to azide)
Sodium Ascorbate100 mM40 equivalents (relative to azide)

Note: These are starting recommendations and may require optimization for your specific application.

Visualizations

CuAAC_Workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix 2. Mix Alkyne-Biomolecule and This compound prep->mix premix 3. Prepare Catalyst Premix (CuSO4 + Ligand) add_premix 4. Add Catalyst Premix to Reaction mix->add_premix premix->add_premix initiate 5. Initiate Reaction with Sodium Ascorbate add_premix->initiate incubate 6. Incubate at Room Temperature (1-4 hours) initiate->incubate purify 7. Purify Conjugate (e.g., SEC) incubate->purify analyze 8. Analyze Product (MS, SDS-PAGE) purify->analyze

Caption: Workflow for CuAAC conjugation of this compound.

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate cu_acetylide Copper Acetylide Intermediate cu1->cu_acetylide alkyne Alkyne alkyne->cu_acetylide metallacycle Six-membered Copper Metallacycle cu_acetylide->metallacycle azide This compound azide->metallacycle triazole_cu Triazolyl-Copper Intermediate metallacycle->triazole_cu product 1,4-disubstituted Triazole Product triazole_cu->product protonation Protonation protonation->product product->cu1 Catalyst Regeneration

Caption: Simplified mechanism of the CuAAC reaction.

References

side reactions with Azido-PEG3-C-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG3-C-Boc. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common side reactions during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a molecule commonly used as a PEG-based PROTAC linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features an azide (B81097) group for click chemistry reactions, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine.[2]

Q2: What are the main reactive groups on this compound that I need to be aware of?

The two primary reactive functional groups are the azide group and the tert-butoxycarbonyl (Boc) protected amine. The azide is used for ligation reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] The Boc group is a protecting group for the amine, which is typically removed under acidic conditions to allow for subsequent reactions.[4]

Q3: How stable is the azide group?

The azide functional group is generally stable under both Fmoc and Boc chemistries. However, it is sensitive to reducing agents, particularly thiols, which can reduce it to an amine.[5] It is also recommended to avoid strong inorganic acids, which can lead to the formation of toxic and explosive hydrazoic acid.[5][6] While aliphatic azides are relatively stable, aryl azides can be sensitive to heat and light.[7][8]

Q4: What are the general storage conditions for this compound?

It is recommended to store this compound at -20°C for long-term stability.[3][4]

Troubleshooting Guide

Issue 1: Low yield or incomplete removal of the Boc protecting group.
  • Possible Cause: Insufficient acid concentration, short reaction time, or low temperature during the deprotection step.[9]

  • Solution:

    • Ensure the concentration of the acid (commonly trifluoroacetic acid - TFA) is sufficient.

    • Increase the reaction time and monitor the reaction progress using an appropriate analytical method like TLC or LC-MS.

    • Ensure the reaction is performed at a suitable temperature, as low temperatures can slow down the deprotection rate.[9]

Issue 2: Presence of unexpected byproducts after Boc deprotection.
  • Possible Cause: Alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the acidic cleavage of the Boc group.[9][10] Guanidines, thiols, and electron-rich aromatic rings are particularly susceptible to this side reaction.[10]

  • Solution: Use scavengers in your reaction mixture to trap the tert-butyl cation.[9] Common scavengers and their recommended concentrations are summarized in the table below.

ScavengerRecommended Concentration (v/v)Notes
Triethylsilane (TES)5-10%Effective at reducing the tert-butyl cation to isobutane.[9]
Thioanisole5-10%A common scavenger, especially in solid-phase peptide synthesis.[9]
Water~5%Can react with the cation to form tert-butanol.[9]
Issue 3: Loss of the azide functional group during the experimental workflow.
  • Possible Cause 1: Use of reducing agents, especially thiol-containing scavengers, during Boc deprotection or other steps.[11][5]

  • Solution 1: Avoid using sulfur-containing scavengers if the azide group is to be preserved for a subsequent reaction.[11] Use alternative scavengers like triethylsilane (TES) or water.

  • Possible Cause 2: Exposure to strongly acidic conditions.

  • Solution 2: While the azide group is stable to the acidic conditions typically used for Boc deprotection, prolonged exposure or the use of very strong inorganic acids should be avoided.[5]

Issue 4: Unintended deprotection of the Boc group.
  • Possible Cause: Performing reactions at elevated temperatures (e.g., >80 °C) or in solvents like DMF which can slowly hydrolyze to form acidic byproducts.[12]

  • Solution: Avoid high temperatures when the Boc group needs to remain intact. If using DMF at elevated temperatures, consider using freshly distilled (dry) DMF and performing the reaction under an inert atmosphere (Nitrogen or Argon) to minimize moisture.[12]

Experimental Protocols

Key Experiment: Boc Deprotection with Scavengers

This protocol describes the removal of the Boc protecting group while minimizing side reactions.

  • Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane (B109758) - DCM).

  • Add the appropriate scavenger(s) to the reaction mixture (see table above for recommendations).

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v in DCM).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Proceed with purification of the deprotected product.

Visualizations

Boc_Deprotection_Side_Reaction Start Boc-Protected Substrate Deprotection Boc Deprotection Start->Deprotection Acid Acid (e.g., TFA) Acid->Deprotection Deprotected_Product Desired Deprotected Product Deprotection->Deprotected_Product Desired Pathway tBu_Cation tert-Butyl Cation (t-Bu+) Deprotection->tBu_Cation Generates Alkylation Alkylation (Side Reaction) tBu_Cation->Alkylation Reacts with Trapping Cation Trapping tBu_Cation->Trapping Trapped by Nucleophilic_Site Nucleophilic Site on Molecule Nucleophilic_Site->Alkylation Byproduct Alkylated Byproduct Alkylation->Byproduct Scavenger Scavenger (e.g., TES) Scavenger->Trapping Neutral_Product Neutralized Byproduct Trapping->Neutral_Product

Caption: Mechanism of Boc deprotection and scavenger-mediated prevention of alkylation side reactions.

Azide_Reduction_Side_Reaction Azido_Compound Azido-PEG3-Compound (R-N3) Reduction Unwanted Reduction Azido_Compound->Reduction Desired_Reaction Desired Reaction (e.g., Boc Deprotection) Azido_Compound->Desired_Reaction Reducing_Agent Reducing Agent (e.g., Thiol Scavenger) Reducing_Agent->Reduction Amine_Product Amine Byproduct (R-NH2) Reduction->Amine_Product Undesired Pathway Desired_Product Azide-Containing Product Desired_Reaction->Desired_Product Desired Pathway Non_Reducing_Conditions Non-Reducing Conditions Non_Reducing_Conditions->Desired_Reaction

Caption: Unwanted reduction of the azide group by reducing agents.

Experimental_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Chemistry Boc_Deprotection Perform Boc Deprotection using Acid (e.g., TFA) Purification Purify the deprotected amine Boc_Deprotection->Purification Add_Scavengers Add Scavengers (e.g., TES) to prevent alkylation Add_Scavengers->Boc_Deprotection Click_Reaction Perform Click Reaction (e.g., CuAAC) Purification->Click_Reaction Avoid_Reducing_Agents Ensure no reducing agents are present to protect the azide

Caption: Experimental workflow highlighting critical points to avoid side reactions.

References

Technical Support Center: Optimizing Azido-PEG3-C-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Azido-PEG3-C-Boc click chemistry reactions. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to help you achieve rapid and efficient conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful this compound click chemistry reaction?

A typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the most common form of click chemistry, requires an azide-functionalized molecule (e.g., this compound), an alkyne-functionalized molecule, a copper(I) catalyst, a reducing agent to maintain copper in its active Cu(I) state, and a suitable solvent.[1][2][3] The use of a copper-chelating ligand is also highly recommended to stabilize the catalyst and accelerate the reaction.[1][4]

Q2: What is the role of a ligand in the reaction, and which one should I choose?

Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate.[1][4][5] For aqueous reactions, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[1][6]

Q3: My reaction is slow or not proceeding to completion. What are the likely causes?

Several factors can contribute to slow or incomplete reactions. These include an inactive copper catalyst due to oxidation, an inappropriate ligand or incorrect ligand-to-copper ratio, low reactant concentrations, or steric hindrance around the azide (B81097) or alkyne functional groups.[1][7] It is also crucial to ensure the purity of your reagents and solvents.[1]

Q4: How can I minimize side reactions?

The most common side reaction is the homocoupling of alkynes, known as Glaser coupling, which is promoted by the presence of oxygen.[1] To minimize this, it is essential to deoxygenate your reaction mixture and use a sufficient amount of a reducing agent like sodium ascorbate (B8700270) to maintain a reducing environment.[1]

Troubleshooting Guide

Issue 1: Slow Reaction Time

Question: My this compound click reaction is taking much longer than expected. How can I speed it up?

Answer: To accelerate your reaction, consider the following troubleshooting steps:

  • Optimize Catalyst and Ligand: Ensure you are using an appropriate ligand, such as THPTA, for aqueous solutions.[1] The ratio of ligand to copper is critical; a 5:1 ratio is often recommended for bioconjugations to both stabilize the catalyst and accelerate the reaction.[7][8] Pre-mixing the copper sulfate (B86663) and ligand before adding them to the reaction mixture can also improve performance.[1][9]

  • Increase Reactant Concentration: The rate of a CuAAC reaction is dependent on the concentration of the reactants.[7] If you are working with dilute solutions, increasing the concentration of your this compound and alkyne partner can significantly improve the reaction rate.

  • Elevate the Temperature: Increasing the reaction temperature can enhance the reaction rate.[10][11] However, for sensitive biomolecules, this should be done cautiously to avoid degradation. Gentle heating to 40-50°C can be effective if the reactants are stable at these temperatures.[7]

  • Ensure an Oxygen-Free Environment: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) form, thereby slowing down the reaction.[1] Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help maintain the catalyst's activity.[7]

Issue 2: Low Product Yield

Question: I am observing very low yields for my conjugation reaction. What could be wrong?

Answer: Low product yield is a common issue that can often be resolved by addressing the following points:

  • Verify Reagent Purity: Impurities in your azide, alkyne, or solvents can interfere with the reaction.[1] Ensure you are using high-purity reagents.

  • Check Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants can help drive the reaction to completion.[1]

  • Sufficient Reducing Agent: The reducing agent, typically sodium ascorbate, is crucial for maintaining the copper catalyst in its active Cu(I) state.[1] Ensure you are using a sufficient excess of freshly prepared sodium ascorbate.

  • Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[1] If you suspect this is the case, you may need to increase the reaction time or temperature.

Issue 3: Presence of Side Products

Question: I am seeing unexpected side products in my reaction mixture. How can I get a cleaner reaction?

Answer: The primary side product in CuAAC reactions is typically from alkyne homocoupling.[1] To suppress this and other potential side reactions:

  • Minimize Oxygen: As mentioned previously, deoxygenating the reaction mixture is critical to prevent the copper-catalyzed homocoupling of your alkyne.[1]

  • Adequate Reducing Agent: A sufficient concentration of sodium ascorbate will help to keep the copper in the Cu(I) state, which is less prone to promoting oxidative side reactions.[1][2]

  • Use of a Chelating Ligand: A good chelating ligand not only accelerates the desired reaction but also helps to prevent undesired side reactions by stabilizing the copper catalyst.[1]

Data Presentation

Table 1: Effect of Ligand-to-Copper Ratio on Reaction Rate

Ligand:Copper RatioRelative Reaction RateNotes
1:1ModerateA 1:1 ratio can be effective, but the catalyst is more susceptible to oxidation.
5:1HighOften recommended for bioconjugations to ensure catalyst stability and protect sensitive molecules.[7][8]
10:1Moderate to HighA larger excess of ligand can sometimes slightly decrease the reaction rate but offers maximum protection for the catalyst and biomolecules.

Table 2: Influence of Reactant Concentration on Reaction Time

Reactant ConcentrationExpected Reaction TimeNotes
Low (e.g., < 1 mM)Hours to daysAt low concentrations, the reaction is inherently slower.
Moderate (e.g., 1-10 mM)Minutes to hoursA common concentration range for many applications.
High (e.g., > 10 mM)MinutesHigher concentrations lead to faster reaction rates.

Experimental Protocols

Protocol 1: Standard this compound Click Chemistry Reaction

This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen or argon gas

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

    • Add the this compound to the tube. A 1.1 to 1.5-fold molar excess over the alkyne is recommended.

    • Add PBS to bring the reaction to the desired final volume.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, for a final reaction concentration of 1 mM CuSO₄, you would use 5 mM THPTA.

    • Add the pre-mixed catalyst solution to the reaction tube.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 10-20 mM.

    • Gently mix the reaction and incubate at room temperature. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

Protocol 2: Optimizing Reaction Time

This protocol outlines a method for systematically optimizing the reaction conditions to achieve a faster reaction time.

Procedure:

  • Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each varying one of the following parameters while keeping the others constant:

    • Ligand:Copper Ratio: Test ratios of 1:1, 2:1, 5:1, and 10:1.

    • Copper Concentration: Vary the final copper concentration (e.g., 0.1 mM, 0.5 mM, 1 mM).

    • Temperature: Run reactions at room temperature, 37°C, and 50°C (if your molecules are stable at these temperatures).

  • Monitor Reaction Progress: At set time points (e.g., 15 min, 30 min, 1 hr, 2 hr), take an aliquot from each reaction and quench it (e.g., by adding EDTA to chelate the copper).

  • Analyze Results: Analyze the quenched aliquots by LC-MS or another suitable method to determine the percentage of product formation over time for each condition.

  • Identify Optimal Conditions: Based on the results, identify the combination of parameters that provides the fastest reaction time with the highest yield and minimal side products.

Visualizations

TroubleshootingWorkflow start Slow Reaction Time? check_catalyst Is the Catalyst Active? start->check_catalyst Yes check_ligand Correct Ligand and Ratio? check_catalyst->check_ligand Yes solution_catalyst Use fresh reducing agent (NaAsc). Work under inert atmosphere. check_catalyst->solution_catalyst No check_concentration Are Reactant Concentrations Sufficient? check_ligand->check_concentration Yes solution_ligand Use a water-soluble ligand (e.g., THPTA). Optimize Ligand:Cu ratio (e.g., 5:1). check_ligand->solution_ligand No check_temp Can Temperature Be Increased? check_concentration->check_temp Yes solution_concentration Increase concentration of reactants. check_concentration->solution_concentration No solution_temp Gently heat the reaction (e.g., 40-50°C). check_temp->solution_temp No

Caption: Troubleshooting workflow for slow click chemistry reactions.

OptimizationWorkflow start Goal: Optimize Reaction Time setup_reactions Set up Parallel Reactions start->setup_reactions vary_params Vary Key Parameters: - Ligand:Cu Ratio - Copper Concentration - Temperature setup_reactions->vary_params monitor_progress Monitor Progress over Time (e.g., LC-MS) vary_params->monitor_progress analyze_data Analyze Data to Determine Optimal Conditions monitor_progress->analyze_data optimal_conditions Optimized Protocol analyze_data->optimal_conditions

Caption: Experimental workflow for optimizing reaction time.

References

Technical Support Center: Enhancing the Solubility of Azido-PEG3-C-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Azido-PEG3-C-Boc conjugates during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound conjugates?

A1: this compound conjugates, which are bifunctional PEG linkers, generally exhibit good solubility in a range of solvents due to the hydrophilic nature of the polyethylene (B3416737) glycol (PEG) spacer.[1] They are typically soluble in water and common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] The presence of the hydrophobic tert-butoxycarbonyl (Boc) protecting group can sometimes reduce aqueous solubility compared to the unprotected amine.

Q2: What does the "-C-" in this compound likely represent?

A2: The "-C-" in the nomenclature of PEG linkers often refers to a functional group that provides a point of attachment. Based on commercially available similar compounds, this could represent a carboxyl group (acid), an amine, or another reactive moiety. The exact nature of this group will influence the overall solubility and chemical reactivity of the conjugate.

Q3: How does the Boc protecting group affect the solubility of the conjugate?

A3: The tert-butoxycarbonyl (Boc) group is a hydrophobic protecting group for amines. Its presence increases the overall hydrophobicity of the molecule, which can lead to decreased solubility in aqueous solutions.[3] Conversely, it may improve solubility in less polar organic solvents.

Q4: Can the length of the PEG chain impact solubility?

A4: Yes, the length of the PEG chain is a critical factor influencing solubility. Longer PEG chains generally lead to increased hydrophilicity and, therefore, enhanced water solubility. The PEG3 linker in your conjugate provides a good degree of hydrophilicity.

Q5: At what temperature should I store my this compound conjugate solution?

A5: For optimal stability, it is recommended to store stock solutions of this compound conjugates at -20°C.[1][2][4] For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to prevent repeated freeze-thaw cycles which can degrade the compound.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound conjugates.

Problem: The lyophilized powder does not dissolve in my desired aqueous buffer.
Possible Cause Troubleshooting Steps
High Hydrophobicity The Boc protecting group and potentially the "-C-" moiety contribute to the hydrophobicity of the conjugate.
1. Use of a Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[5]
2. Gradual Addition: Once fully dissolved, slowly add the aqueous buffer to the organic solution dropwise while gently vortexing. This method helps to prevent immediate precipitation.
Incorrect pH The charge state of the molecule can significantly affect its solubility.
1. pH Adjustment: If your conjugate has an acidic or basic group (e.g., a carboxyl or amine group), adjusting the pH of the buffer away from its isoelectric point can increase solubility.
2. Test Small Aliquots: Before dissolving the entire batch, test the solubility of a small amount in different pH buffers to determine the optimal conditions.
Low Temperature Dissolution can be an endothermic process.
1. Gentle Warming: Try warming the solution to 30-40°C. However, be cautious with heat-sensitive functional groups.
Problem: The conjugate precipitates out of solution during storage or upon cooling.
Possible Cause Troubleshooting Steps
Supersaturation The initial concentration of the conjugate in the solvent may be too high.
1. Dilute the Stock Solution: Prepare a more dilute stock solution. It is often better to work with a lower concentration that remains stable.
Change in Temperature Solubility is often temperature-dependent.
1. Store at Room Temperature (Short-term): If the compound is stable at room temperature, consider storing it at this temperature for the duration of the experiment to avoid precipitation upon cooling. For long-term storage, -20°C is recommended.
Solvent Evaporation Over time, the solvent may evaporate, increasing the concentration and causing precipitation.
1. Proper Sealing: Ensure that the storage vial is tightly sealed to prevent solvent evaporation.

Quantitative Solubility Data

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO44.45100
Water44.45100
Data for Biotin-PEG3-Azide, MW: 444.55

Experimental Protocols

Protocol for Solubilizing this compound Conjugates

This protocol provides a general procedure for dissolving this compound conjugates for use in experiments such as click chemistry.

Materials:

  • This compound conjugate (lyophilized powder)

  • Anhydrous DMSO or DMF

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Pre-warm the Conjugate: Allow the vial of the lyophilized conjugate to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Initial Dissolution in Organic Solvent:

    • Add a minimal volume of anhydrous DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

    • Gently vortex the vial until the powder is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • In a separate tube, prepare the desired volume of your aqueous buffer.

    • While gently vortexing the aqueous buffer, add the concentrated organic stock solution dropwise.

    • Continue to vortex for a few minutes to ensure the solution is homogeneous.

  • Final Concentration and Storage:

    • The final concentration of the organic co-solvent should be kept to a minimum, typically less than 5% (v/v), to avoid adverse effects in biological assays.

    • Use the freshly prepared solution immediately or store it at -20°C in small aliquots to avoid freeze-thaw cycles.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Lyophilized This compound Powder dissolve_buffer Attempt to Dissolve in Aqueous Buffer start->dissolve_buffer is_soluble Is it Soluble? dissolve_buffer->is_soluble dissolve_dmso Dissolve in Minimal Anhydrous DMSO/DMF is_soluble->dissolve_dmso No success Success: Ready for Use is_soluble->success Yes add_buffer Slowly Add Aqueous Buffer to DMSO Solution dissolve_dmso->add_buffer is_soluble2 Is it Soluble? add_buffer->is_soluble2 adjust_ph Adjust pH of Aqueous Buffer is_soluble2->adjust_ph No is_soluble2->success Yes gentle_warming Apply Gentle Warming (30-40°C) adjust_ph->gentle_warming is_soluble3 Is it Soluble? gentle_warming->is_soluble3 is_soluble3->success Yes fail Consult Technical Support/ Consider Alternative Solvent is_soluble3->fail No

Caption: A step-by-step guide to troubleshoot solubility issues.

Experimental Workflow for a Typical Click Chemistry Reaction

G Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_azide 1. Prepare this compound Solution (e.g., in DMSO/Buffer) mix_reagents 5. Combine Azide, Alkyne, and Catalyst/Ligand prep_azide->mix_reagents prep_alkyne 2. Prepare Alkyne-modified Biomolecule Solution prep_alkyne->mix_reagents prep_catalyst 3. Prepare Copper(I) Catalyst and Ligand Solution prep_catalyst->mix_reagents prep_reducing 4. Prepare Reducing Agent (e.g., Sodium Ascorbate) add_reducing 6. Add Reducing Agent to Initiate Reaction prep_reducing->add_reducing mix_reagents->add_reducing incubate 7. Incubate at Room Temperature (1-4 hours) add_reducing->incubate purify 8. Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze 9. Analyze Product (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: A typical workflow for bioconjugation using click chemistry.

References

Technical Support Center: Boc Deprotection of Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of Azido-PEG3-C-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection of this compound?

A typical protocol involves the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is usually performed at room temperature and monitored until completion.

Q2: Why is my Boc deprotection incomplete?

Incomplete deprotection can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]

  • Steric Hindrance: The PEG chain's bulky nature, particularly with high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully dissolved. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

Q3: I'm observing side products after the deprotection reaction. What could be the cause?

A common side reaction during the acidic removal of the Boc group is alkylation. This occurs because the process generates a tert-butyl cation, which can alkylate any nucleophilic sites on your molecule, such as electron-rich aromatic rings or thiols.[2]

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.[1]

Q5: What are the storage conditions for the this compound starting material?

The product should be stored under an inert atmosphere like nitrogen or argon at a low temperature (-20°C) and protected from light.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentrationIncrease the concentration of TFA (e.g., from 20% to 50% in DCM).[1]
Short reaction timeExtend the reaction time and continue to monitor by TLC, LC-MS, or NMR.[1]
Low reaction temperatureAllow the reaction to proceed at room temperature or consider gentle heating if the substrate is stable.[1]
Poor solubilityEnsure the PEGylated compound is fully dissolved in the chosen solvent.[1]
Formation of Side Products Alkylation by tert-butyl cationAdd a scavenger, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v), to the reaction mixture to quench the tert-butyl cation.[1][2]
Difficulty in Product Isolation Product is an oilIf the TFA salt is oily, try precipitating it by adding a non-polar solvent like diethyl ether.[1]
Residual TFAAfter removing the solvent and excess TFA under reduced pressure, co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[1]

Experimental Protocols

Standard Boc Deprotection Protocol

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected Azido-PEG3-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or be further purified.[1]

Aqueous Workup for Neutralization
  • Dissolve the residue from the deprotection reaction in a suitable organic solvent.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove the TFA salt.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Visualizations

experimental_workflow Experimental Workflow for Boc Deprotection cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Purification dissolve Dissolve Boc-protected PEG in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) and optional scavenger (TIS) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT for 1-2h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate neutralize Neutralize with aq. NaHCO3 (optional) coevaporate->neutralize dry Dry organic layer and concentrate neutralize->dry product Purified Azido-PEG3-Amine dry->product

Caption: Workflow for Boc deprotection of this compound.

troubleshooting_guide Troubleshooting Logic for Incomplete Deprotection start Incomplete Deprotection Observed check_tfa Check TFA concentration start->check_tfa check_time Check reaction time start->check_time check_temp Check reaction temperature start->check_temp check_solubility Check substrate solubility start->check_solubility increase_tfa Increase TFA to 50% check_tfa->increase_tfa <50% extend_time Extend reaction time check_time->extend_time <2h increase_temp Warm to RT or gently heat check_temp->increase_temp At 0°C change_solvent Ensure complete dissolution check_solubility->change_solvent Incomplete

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

challenges in purifying PROTACs synthesized with Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized with an Azido-PEG3-C-Boc linker.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of your PROTAC.

Problem 1: Low or No Recovery of PROTAC After Purification

Possible Cause Troubleshooting Steps
Poor solubility of the PROTAC. The PEG linker is intended to improve solubility, but the overall molecule can still be hydrophobic. Try dissolving the crude product in a stronger solvent like DMSO or DMF before injection onto the HPLC column. Ensure the initial mobile phase has sufficient organic content to keep the PROTAC in solution.[][2]
PROTAC precipitation on the column. This can occur if the mobile phase gradient is too steep or the initial conditions are not optimal. Use a shallower gradient to improve separation and prevent precipitation. Consider adding a small percentage of a stronger solvent to the mobile phase.[2]
Non-specific binding to the column. PROTACs can be "sticky" due to their bifunctional nature. Add a competitive agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), to reduce non-specific interactions with the stationary phase.[3]
Degradation of the PROTAC during purification. The Boc group is acid-labile. If using acidic mobile phases (e.g., with TFA), minimize the time the PROTAC is exposed to these conditions. Consider using a neutral pH purification system if degradation is significant.[4]

Problem 2: Co-elution of Impurities with the PROTAC

Possible Cause Troubleshooting Steps
Incomplete reaction or side products. Optimize the coupling reactions to drive them to completion. Use solid-phase synthesis, which can simplify purification by allowing for washing away of excess reagents and byproducts at each step.[4][5]
Cryptic impurities with similar polarity. A common issue is the co-elution of byproducts that are structurally very similar to the desired PROTAC. One reported instance involved an impurity in a pomalidomide-PEG based PROTAC that required repetitive preparative HPLC for removal. A strategy to overcome this was to chemically modify the impurity to alter its polarity, allowing for separation.[]
Byproducts from Boc deprotection. If the Boc group is prematurely cleaved, the resulting amine can react with other components or itself, leading to impurities that may have similar retention times. Ensure the Boc group is stable during synthesis and purification, or perform the deprotection as a final, clean step.[6]
Broad peaks leading to poor resolution. This can be caused by a variety of factors including column overloading, secondary interactions with the stationary phase, or poor mobile phase composition. Reduce the sample load, adjust the mobile phase pH, or try a different column chemistry.[2]

Problem 3: Variable Retention Times and Poor Reproducibility

Possible Cause Troubleshooting Steps
Changes in mobile phase composition. Ensure accurate and consistent preparation of mobile phases. Use a high-quality HPLC system with reliable gradient formation.
Column degradation. The stationary phase of the column can degrade over time, especially with aggressive mobile phases. Use a guard column to protect the analytical column and follow the manufacturer's guidelines for column care and regeneration.[2]
Temperature fluctuations. Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Sample solvent effects. Dissolve the sample in a solvent that is as similar as possible to the initial mobile phase to avoid peak distortion and shifts in retention time.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my this compound PROTAC?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying PROTACs. A C18 column is a good starting point, and a gradient of water and acetonitrile (B52724) with a modifier like TFA is typically used.[7][8] However, the optimal conditions will depend on the specific properties of your PROTAC.

Q2: How can I monitor the purity of my PROTAC during purification?

A2: Purity can be monitored using analytical HPLC coupled with a UV detector and a mass spectrometer (LC-MS). This will allow you to track your desired product and identify any impurities.[9]

Q3: Are there any safety concerns when working with azide-containing PROTACs?

A3: Yes, organic azides can be energetic and potentially explosive, especially when concentrated or in the presence of heavy metals. Always handle them with appropriate personal protective equipment in a well-ventilated fume hood. Avoid using metal spatulas and be cautious during concentration steps.

Q4: My Boc group seems to be cleaving during purification. What can I do?

A4: The Boc group is sensitive to acid. If you are using an acidic mobile phase (e.g., with TFA), you can try reducing the concentration of the acid or switching to a less acidic modifier. Alternatively, a purification method at a neutral pH might be necessary. It is also crucial to ensure that the Boc deprotection step is intentional and complete, often as the final step before purification of the final amine product.[3][4]

Q5: What are common byproducts of the Boc deprotection step that I should look out for?

A5: The tert-butyl cation generated during Boc deprotection can lead to byproducts by alkylating nucleophilic sites on your PROTAC or other molecules in the reaction mixture. This can result in impurities that may be challenging to separate. Using scavengers during the deprotection reaction can help minimize these side products.[6]

Quantitative Data Summary

The following table provides illustrative data on the purity and yield of a PROTAC synthesized using an this compound linker, purified by preparative RP-HPLC. Actual results may vary depending on the specific synthesis and purification conditions.

Purification Stage Purity (by analytical HPLC) Yield
Crude Product40-60%-
After Preparative HPLC>95%20-40%
After a Second Purification Step (if necessary)>98%10-20% (overall)

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Purification of an this compound PROTAC

Materials:

  • Crude PROTAC product

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

  • Lyophilizer

Method:

  • Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or ACN/water mixture). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN

    • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the retention time of the PROTAC determined by analytical HPLC.

    • Flow Rate: Dependent on the column diameter, typically 10-20 mL/min for a semi-preparative column.

    • Detection: Monitor at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

  • Purification: Inject the prepared sample onto the equilibrated column. Collect fractions as the PROTAC elutes.

  • Analysis of Fractions: Analyze the collected fractions using analytical LC-MS to identify those containing the pure PROTAC.

  • Product Isolation: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected PROTAC

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Method:

  • Reaction Setup: Dissolve the Boc-protected PROTAC in DCM.

  • Deprotection: Add an excess of TFA to the solution and stir at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The deprotected PROTAC can then be purified by preparative RP-HPLC as described in Protocol 1.[3]

Visualizations

PROTAC Purification Workflow

PROTAC_Purification_Workflow Crude Crude PROTAC (Post-synthesis) Dissolve Dissolve in Injection Solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Prep-HPLC Filter->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Concentrate Concentrate & Lyophilize Pool->Concentrate Pure Purified PROTAC (>95% Purity) Concentrate->Pure

Caption: A typical workflow for the purification of a PROTAC using preparative HPLC.

Boc Deprotection and Purification Logic

Boc_Deprotection_Logic Start Boc-Protected PROTAC Deprotection Acidic Deprotection (e.g., TFA in DCM) Start->Deprotection Workup Aqueous Workup (Neutralization) Deprotection->Workup Crude_Amine Crude Amine PROTAC Workup->Crude_Amine Purification Preparative HPLC Crude_Amine->Purification Final_Product Pure Amine PROTAC Purification->Final_Product

Caption: Logical flow for the Boc deprotection and subsequent purification of the final PROTAC.

References

Technical Support Center: Monitoring Azido-PEG3-C-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for monitoring the progress of reactions involving Azido-PEG3-C-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of reactions with this compound?

The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The choice of method depends on the specific reaction, available equipment, and the desired level of detail.

Q2: How can I use TLC to monitor my reaction?

TLC is a quick and straightforward method to qualitatively assess reaction progress. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the same plate, you can observe the disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf).[1]

Q3: What changes should I look for in the ¹H NMR spectrum to confirm reaction completion?

To confirm the successful installation of a Boc group, the most definitive evidence in a ¹H NMR spectrum is the appearance of a large singlet around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[2][3] Conversely, if the Boc group is being removed, this signal will disappear. If the azide (B81097) group is reacting (e.g., in a click chemistry reaction), you should monitor the chemical shifts of the protons on the carbon adjacent to the azide group.

Q4: Is Mass Spectrometry necessary for reaction monitoring?

While not always required for real-time monitoring, Mass Spectrometry (MS) is invaluable for confirming the identity of your product. It provides the molecular weight of the molecules in your sample, allowing you to verify that the desired transformation has occurred and to identify any side products.[4][5] ESI-MS (Electrospray Ionization Mass Spectrometry) is particularly well-suited for analyzing PEGylated molecules.[6]

Troubleshooting Guide

Q: My TLC spots for PEGylated compounds are streaking. How can I fix this?

A: Streaking on TLC plates is common with polar, PEG-containing molecules.[7]

  • Solution 1: Adjust the Solvent System. Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid or triethylamine (B128534) to your eluent. This can improve spot shape by minimizing interactions with the silica (B1680970) gel.

  • Solution 2: Use a Different Mobile Phase. Systems like Chloroform/Methanol or Dichloromethane/Methanol can provide better separation and tighter spots than Ethyl Acetate/Hexanes.[7]

  • Solution 3: Lower the Sample Concentration. Overly concentrated spots are a common cause of streaking.[1] Dilute your sample before spotting it on the TLC plate.

Q: I can't see my PEG compound on the TLC plate under UV light. What should I do?

A: PEG compounds do not have a UV chromophore and are often invisible under a 254 nm UV lamp unless they are attached to a UV-active molecule.[8]

  • Solution 1: Use a Staining Reagent. After developing the plate, you can use a stain to visualize the spots. Potassium permanganate (B83412) stain is effective for compounds with functional groups that can be oxidized. Dragendorff's reagent has also been reported to work for PEGs.[9] Iodine vapor is another common general-purpose stain.[9]

  • Solution 2: Use NP/PEG Reagent. For phenolic compounds, the NP/PEG (Natural Products/Polyethylene (B3416737) Glycol) reagent can be used for post-chromatographic derivatization to visualize spots under UV light at 366 nm.[10]

Q: My HPLC chromatogram shows very broad peaks. How can I improve the peak shape?

A: Broad peaks in HPLC, especially with PEGylated molecules, can result from several factors.

  • Solution 1: Optimize the Mobile Phase. Ensure the pH of the mobile phase is appropriate for your molecule. Adding an ion-pairing agent might be necessary.

  • Solution 2: Adjust the Gradient. For reverse-phase HPLC, a shallower gradient can improve the resolution of PEG oligomers.[8][11]

  • Solution 3: Check the Column. Ensure you are using the correct column for your separation (e.g., C8 or C18 for reverse-phase).[12] The column may also be overloaded or contaminated.

Q: The NMR signals for the PEG portion of my molecule are complex and overlapping. How can I interpret this?

A: The repeating ethylene (B1197577) glycol units in the PEG chain often result in overlapping signals in the ¹H NMR spectrum, typically seen as a complex multiplet around 3.6 ppm.

  • Solution 1: Focus on Key Signals. Instead of trying to resolve the entire PEG region, focus on the signals that change during the reaction. This includes the protons on carbons adjacent to the azide and the Boc-protected amine, as well as the characteristic Boc singlet itself.[2]

  • Solution 2: Use ¹³C NMR. The ¹³C NMR spectrum can be simpler to interpret. Look for the appearance of the carbonyl and quaternary carbons of the Boc group (around 156 ppm and 80 ppm, respectively) and the carbons of the PEG backbone (typically around 70 ppm).[2][3]

Data Summary Tables

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

Functional GroupAtomTypical Chemical Shift (ppm)Notes
Boc Group -C(CH₃)₃¹H: ~1.4 (singlet, 9H)Unambiguous signal for the presence of the Boc group.[2]
-C(CH₃)₃¹³C: ~28.5 (methyls)
>C=O¹³C: ~156Carbonyl of the carbamate.[3]
-C (CH₃)₃¹³C: ~80Quaternary carbon.[3]
PEG Chain -CH₂CH₂O-¹H: ~3.6 (complex multiplet)
-CH₂CH₂O-¹³C: ~70
Azide -CH₂-N₃¹H: ~3.4Protons on the carbon adjacent to the azide.
-CH₂-N₃¹³C: ~51Carbon adjacent to the azide.

Table 2: Suggested TLC Conditions and Expected Behavior

Mobile Phase SystemRatio (v/v)Expected Behavior
Dichloromethane (DCM) / Methanol (MeOH)95:5 to 90:10Good for a wide range of polarities. Increasing MeOH increases the polarity and moves spots further up the plate.[7]
Ethyl Acetate (EtOAc) / Hexanes30:70 to 70:30Standard system for moderately polar compounds. May cause streaking with highly polar PEGs.
Chloroform (CHCl₃) / Methanol (MeOH)95:5 to 90:10An alternative to DCM/MeOH, can sometimes improve spot shape.[7]

Experimental Workflow & Protocols

Below is a typical workflow for monitoring the progress of a chemical reaction involving this compound.

G cluster_0 Reaction Setup cluster_1 Real-Time Monitoring (Iterative) cluster_2 Final Analysis & Workup start 1. Start Reaction sample_t0 2. Take t=0 Sample start->sample_t0 tlc 4. TLC Analysis sample_t0->tlc Spot t=0 as reference sample_tx 3. Take Sample at t=x sample_tx->tlc hplc 5. HPLC Analysis sample_tx->hplc decision Reaction Complete? tlc->decision hplc->decision decision->sample_tx No workup 7. Quench & Workup decision->workup Yes nmr 8. NMR Analysis workup->nmr ms 9. Mass Spec Analysis workup->ms final_product Purified Product nmr->final_product ms->final_product

Caption: Workflow for monitoring this compound reactions.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Obtain a silica gel TLC plate. With a pencil, gently draw a starting line (origin) about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your starting material and reaction mixture in a volatile solvent (~1 mL) like DCM or Ethyl Acetate.[1]

  • Spotting: Use a microcapillary tube to spot the samples on the origin line. It is recommended to spot three lanes:

    • Lane 1: Starting Material (SM)

    • Lane 2: Reaction Mixture (RM)

    • Lane 3: Co-spot (apply both SM and RM to the same spot)

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not visible, use a chemical stain (e.g., potassium permanganate or iodine).

  • Interpretation: Compare the spots. The reaction is progressing if the starting material spot in the RM lane diminishes and a new product spot appears.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration (e.g., ~1 mg/mL, but this may require optimization). Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Method Setup:

    • Column: A reverse-phase column (e.g., C8 or C18) is typically used for PEG compounds.[12]

    • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with an additive like 0.1% formic acid or trifluoroacetic acid, is common.

    • Detector: Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred over a UV detector.[8][11][13] If coupled to a mass spectrometer, it can provide both separation and mass information.[]

  • Analysis: Inject a t=0 sample to get a reference chromatogram of the starting material. Then, inject samples from the reaction mixture at various time points.

  • Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to quantify the reaction progress.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Take an aliquot from the reaction mixture and remove the solvent under reduced pressure. If necessary, perform a quick workup (e.g., a simple extraction) to remove any interfering reagents.

  • Dissolution: Dissolve 5-10 mg of the dried sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: Analyze the spectra for key changes:

    • ¹H NMR: Look for the disappearance of signals from the starting material and the appearance of new signals corresponding to the product. Pay close attention to the Boc-group singlet (~1.4 ppm) and protons adjacent to the reacting functional group (azide or amine).[2]

    • ¹³C NMR: Confirm the presence of key carbon signals, such as the Boc carbonyl (~156 ppm) and the PEG backbone (~70 ppm).[3][15]

Protocol 4: Mass Spectrometry (MS) Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a solvent suitable for the ionization method (e.g., methanol or acetonitrile for ESI).

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze it via LC-MS for separation prior to detection.[5] For PEGylated proteins, post-column addition of amines like triethylamine (TEA) can help reduce charge complexity and simplify the resulting spectrum.[16]

  • Interpretation: Look for the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) that corresponds to the calculated mass of your expected product. The characteristic mass difference of ethylene glycol units (44 Da) may also be visible in the spectrum of PEGylated compounds.[16] This confirms the successful formation of the desired molecule.

References

Technical Support Center: Copper-Catalyzed Azido-PEG3-C-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving Azido-PEG3-C-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the this compound reaction?

The copper catalyst, specifically the Copper(I) (Cu(I)) oxidation state, is essential for the efficiency and regioselectivity of the azide-alkyne cycloaddition (CuAAC) reaction. It dramatically accelerates the rate of the reaction between the azide (B81097) group of this compound and a terminal alkyne, leading exclusively to the formation of the 1,4-disubstituted triazole isomer.[1][2]

Q2: My reaction yield is very low. What are the most common causes?

Low yields in CuAAC reactions are frequently attributed to several factors:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, primarily by dissolved oxygen in the reaction mixture.[3]

  • Poor Reagent Quality: Degradation or impurity of the this compound, the alkyne substrate, or the reducing agent can significantly impact the reaction efficiency.[3]

  • Steric Hindrance: The bulky nature of the PEG linker or the substrates can sterically hinder the reaction, slowing it down or preventing it from going to completion.[3]

  • Inadequate Ligand Support: The absence or use of an inappropriate ligand can lead to catalyst deactivation and the formation of side products.

Q3: What is the purpose of using a ligand like THPTA or TBTA?

Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) play a crucial role in stabilizing the Cu(I) catalyst. They prevent its oxidation and precipitation, thereby maintaining its catalytic activity and improving the overall reaction efficiency.[4][5] THPTA is particularly favored for reactions in aqueous media due to its high water solubility.[5][6]

Q4: Can the order of reagent addition affect the reaction outcome?

Yes, the order of reagent addition is critical. It is generally recommended to first pre-complex the Copper(II) sulfate (B86663) with the stabilizing ligand (e.g., THPTA) before adding it to the mixture of the azide and alkyne. The reducing agent, such as sodium ascorbate (B8700270), should be added last to initiate the reaction. This sequence ensures the formation of a stable copper-ligand complex and prevents the premature precipitation of inactive copper species.[7]

Q5: What are the optimal solvent and temperature conditions?

The choice of solvent depends on the solubility of the reactants. Due to the PEG component, this compound and related compounds are often soluble in a variety of solvents, including aqueous buffers (like PBS), DMSO, and DMF, or mixtures thereof.[2][3] Most CuAAC reactions proceed efficiently at room temperature.[2] However, in cases of slow reactions due to steric hindrance, gentle heating (e.g., to 40-50°C) may be beneficial.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound reaction and provides actionable solutions.

Quantitative Data Summary

The following table summarizes the impact of various components on the efficiency of CuAAC reactions, based on literature data for similar systems.

Catalyst/Ligand SystemCopper ConcentrationSolvent SystemRelative Reaction EfficiencyKey Considerations
CuSO₄ / Sodium Ascorbate100 µMAqueous BufferModerateProne to Cu(I) oxidation; may require optimization.
CuSO₄ / Sodium Ascorbate / TBTA100 µMAqueous with 30% DMSOHighTBTA has low water solubility, requiring co-solvents.[6]
CuSO₄ / Sodium Ascorbate / THPTA100 µMAqueous BufferHighTHPTA is water-soluble and ideal for bioconjugation.[6]
Chelating Azide / CuSO₄10 µMAqueous BufferHighThe chelating nature of the azide can significantly enhance the reaction rate, compensating for a lower copper concentration.[8]
Common Problems and Solutions
SymptomPotential CauseSuggested Solution
No or very slow reaction Inactive catalyst (Cu(II) form)Degas solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen). Use freshly prepared sodium ascorbate solution. Work under an inert atmosphere for sensitive reactions.[3]
Poor reagent qualityVerify the purity and integrity of this compound and the alkyne substrate using analytical methods like NMR or mass spectrometry.
Steric hindranceIncrease the reaction temperature to 40-50°C. Prolong the reaction time. If possible, consider using a longer PEG linker to increase the distance between the reactive ends.[3]
Multiple spots on TLC/LC-MS Side reactions (e.g., alkyne homodimerization - Glaser coupling)Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present and minimize exposure to oxygen.[2][3]
Product is formed but difficult to isolate PEG-related purification issuesUtilize purification techniques suitable for PEGylated molecules, such as reverse-phase HPLC, precipitation, or dialysis to effectively remove the copper catalyst and other impurities.[3]
Reaction mixture turns cloudy or forms a precipitate Precipitation of inactive copper species or insoluble productEnsure proper order of reagent addition (pre-complex copper and ligand). If the product is insoluble, consider a different solvent system.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the CuAAC reaction with this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed reaction solvent (e.g., PBS, DMF, DMSO, or a mixture)

Stock Solutions:

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • This compound: Prepare a stock solution of known concentration in the reaction solvent.

  • Alkyne Substrate: Prepare a stock solution of known concentration in the reaction solvent.

Reaction Procedure:

  • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (e.g., 1 equivalent).

  • Add the this compound stock solution (e.g., 1.1 - 1.5 equivalents).

  • Add the reaction solvent to achieve the desired final concentration.

  • Add the THPTA stock solution to achieve a final concentration that is typically 5 times that of the copper sulfate (e.g., 5 mol%).

  • Add the CuSO₄ stock solution to achieve the desired catalytic loading (e.g., 1 mol%).

  • Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 10 mol%).

  • Seal the reaction vessel and stir the mixture at room temperature.

  • Monitor the reaction progress using an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified using methods such as HPLC or column chromatography.

Visualizations

Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide This compound Cu_Acetylide Copper-Acetylide Intermediate Azide->Cu_Acetylide Alkyne Alkyne Substrate Cu_I Cu(I) Alkyne->Cu_I Cu_II Cu(II) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Cu_Acetylide Triazole_Product Triazole Product Cu_Acetylide->Triazole_Product Triazole_Product->Cu_I Catalyst Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

Experimental_Workflow prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix 2. Mix Reactants (Alkyne, Azide, Solvent, Ligand, CuSO4) prep->mix initiate 3. Initiate Reaction (Add Sodium Ascorbate) mix->initiate monitor 4. Monitor Reaction Progress (TLC, LC-MS) initiate->monitor purify 5. Purify Product (HPLC, Chromatography) monitor->purify analyze 6. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low Reaction Yield? check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes sol_catalyst Degas Solvents Use Fresh Ascorbate Use Ligand check_catalyst->sol_catalyst No check_conditions Are Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Verify Purity (NMR, MS) check_reagents->sol_reagents No sol_conditions Increase Temperature Prolong Reaction Time check_conditions->sol_conditions No

Caption: Decision tree for troubleshooting low reaction yields.

References

strategies to improve the stability of Azido-PEG3-C-Boc linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG3-C-Boc linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these linkers and to troubleshoot common issues encountered during their application in bioconjugation, antibody-drug conjugates (ADCs), and PROTAC development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the this compound linker?

The this compound linker's stability is dictated by its constituent functional groups: the azide (B81097), the polyethylene (B3416737) glycol (PEG) chain, the carbamate (B1207046) linkage, and the tert-butyloxycarbonyl (Boc) protecting group. Generally, the linker is stable under physiological conditions (pH 7.4, 37°C) for typical experimental timescales. However, its stability can be compromised by exposure to specific chemical conditions, particularly strong acids or reducing agents.

Q2: What are the primary degradation pathways for the this compound linker?

The two most common degradation pathways are:

  • Acid-mediated deprotection of the Boc group: The Boc group is highly sensitive to acidic conditions and can be cleaved, exposing a primary amine.[1][2][3]

  • Reduction of the azide group: The azide group can be reduced to a primary amine in the presence of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Q3: Can the PEG chain itself degrade?

While the PEG chain is generally considered stable, it can undergo oxidative degradation, especially in the presence of transition metals and oxygen.[4] This can lead to chain scission and the formation of various byproducts. It is crucial to use high-purity solvents and reagents to minimize oxidative damage.

Q4: How stable is the carbamate linkage in the linker?

Carbamate linkages are generally more stable to hydrolysis than ester linkages, particularly under basic conditions.[5][6] However, they can still be susceptible to cleavage under strongly acidic or basic conditions over extended periods.

Troubleshooting Guides

Issue 1: Premature Cleavage of the Boc Protecting Group

Symptoms:

  • Appearance of an unexpected primary amine in your reaction mixture.

  • Difficulty in achieving selective conjugation at the intended site.

  • Mass spectrometry data showing a mass loss corresponding to the Boc group (100.12 g/mol ).

Possible Causes and Solutions:

Potential CauseRecommended Solution
Acidic reaction or purification conditions Maintain a neutral or slightly basic pH (7.2-8.0) during your experiments. Avoid using strong acids like trifluoroacetic acid (TFA) in your mobile phase during HPLC purification if the Boc-protected amine is desired.[7] If acidic conditions are unavoidable, consider using a more acid-stable protecting group.
Inadvertent exposure to acidic reagents Ensure all reagents and solvents are free from acidic contaminants. Use freshly prepared buffers.
Extended reaction times at non-optimal pH Minimize reaction times and store intermediates at low temperatures (-20°C or -80°C) to prevent slow degradation.
Issue 2: Unwanted Reduction of the Azide Group

Symptoms:

  • Loss of reactivity towards alkynes in "click chemistry" reactions.

  • Formation of an unexpected primary amine.

  • Mass spectrometry data showing a mass change corresponding to the conversion of an azide to an amine (-26.02 g/mol ).

Possible Causes and Solutions:

Potential CauseRecommended Solution
Presence of reducing agents Avoid using reducing agents such as DTT or TCEP in reaction mixtures containing the azide linker. If a reducing agent is necessary for other parts of your molecule (e.g., to reduce disulfide bonds in an antibody), perform the azide conjugation in a separate step.
Contamination with reducing impurities Use high-purity reagents and solvents. Degas solutions where necessary to remove oxygen, which can participate in redox reactions.
Issue 3: Low Yield or Failure of "Click Chemistry" Reaction

Symptoms:

  • Incomplete consumption of starting materials.

  • Low yield of the desired triazole product.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Oxidation of Cu(I) catalyst to inactive Cu(II) Degas all solvents and solutions thoroughly.[8] Use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the active Cu(I) state.[9][10] Consider using a copper-chelating ligand such as THPTA to protect the catalyst.[8]
Poor quality of azide or alkyne reagents Verify the purity and integrity of your starting materials using analytical techniques like NMR or mass spectrometry.[8]
Steric hindrance around the azide or alkyne If possible, consider redesigning your substrate with a longer linker to reduce steric hindrance. Increasing the reaction temperature or time may also improve yields.[8]

Stability Data Summary

The following table summarizes the general stability of the functional groups in the this compound linker under various conditions.

Functional GroupStable ConditionsLabile Conditions
Azide Neutral to basic pH, mild oxidizing conditions, most common organic solvents.[11][12][13]Strong reducing agents (e.g., DTT, TCEP), prolonged exposure to strong acids.
PEG Chain Aqueous buffers, most organic solvents, mild acidic and basic conditions.[14]Strong oxidizing agents, presence of transition metals and oxygen (can lead to oxidative cleavage).[4]
Carbamate Neutral to basic pH, mild acidic conditions, resistant to many nucleophiles.[5][15]Strong acidic or basic hydrolysis over extended periods.
Boc Group Basic conditions, mild nucleophiles, hydrogenolysis.[1][6]Strong acids (e.g., TFA, HCl), moderate acids over time.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Linker

Objective: To assess the stability of the this compound linker under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound linker in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 10 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative Stress: Dilute the stock solution in 3% hydrogen peroxide.

    • Reductive Stress: Dilute the stock solution in a buffer containing 10 mM DTT.

    • Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the stock solution to UV light.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples. Remove the oxidizing or reducing agents if necessary.

  • Analysis: Analyze the samples by HPLC-MS to identify and quantify the parent linker and any degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent linker against time for each condition to determine the degradation kinetics.

Protocol 2: Assessment of Linker Stability in a Conjugated Molecule

Objective: To evaluate the stability of the this compound linker after conjugation to a biomolecule (e.g., an antibody).

Methodology:

  • Conjugation: Conjugate the this compound linker to your biomolecule of interest using an appropriate protocol. Purify the conjugate to remove any unreacted linker.

  • Incubation: Incubate the purified conjugate in relevant biological matrices (e.g., human plasma, lysosomal homogenates) at 37°C.[16] Include a buffer control to assess intrinsic stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Processing: Isolate the conjugate from the biological matrix using a suitable method (e.g., protein A affinity chromatography for antibodies).

  • Analysis: Analyze the isolated conjugate by techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR) or to detect any linker fragmentation.

  • Data Interpretation: A decrease in DAR or the appearance of fragments indicates linker instability in the tested matrix.

Visualizations

Troubleshooting Low 'Click' Chemistry Yields start Low or No Product Yield cause1 Inactive Cu(I) Catalyst start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 solution1a Degas Solvents/Reagents cause1->solution1a solution1b Use Fresh Sodium Ascorbate cause1->solution1b solution1c Add Copper-Chelating Ligand (e.g., THPTA) cause1->solution1c solution2a Verify Purity (NMR, MS) cause2->solution2a solution2b Use Freshly Prepared Reagents cause2->solution2b solution3a Optimize Solvent System cause3->solution3a solution3b Adjust Temperature/Reaction Time cause3->solution3b solution3c Optimize Reactant Concentrations cause3->solution3c

Caption: Troubleshooting workflow for low-yield "click" chemistry reactions.

This compound Linker Degradation Pathways linker This compound Linker deprotected_linker Azido-PEG3-C-NH2 Linker linker->deprotected_linker Boc Cleavage reduced_linker H2N-PEG3-C-Boc Linker linker->reduced_linker Azide Reduction peg_fragments PEG Chain Fragments linker->peg_fragments Oxidative Cleavage acid Strong Acid (e.g., TFA) acid->deprotected_linker reducing_agent Reducing Agent (e.g., DTT) reducing_agent->reduced_linker oxidizing_agent Oxidizing Agent + Metal Ions oxidizing_agent->peg_fragments

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Azido-PEG3-C-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of heterobifunctional linkers, such as Azido-PEG3-C-Boc, is critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The purity, structural integrity, and functional group availability of these linkers directly impact the efficacy, safety, and reproducibility of the final therapeutic agent. This guide provides an objective comparison of key analytical methods for the characterization of this compound conjugates, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker that features an azide (B81097) group for click chemistry, a protected amine (Boc), and a central core, all connected by a polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the sequential and controlled conjugation of different molecules. The azide group can be selectively reacted with an alkyne-containing molecule, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation with a carboxyl group or an activated ester. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

Comparison of Analytical Techniques

The characterization of this compound conjugates requires a multi-faceted approach to confirm its identity, purity, and the presence of its key functional groups. The most commonly employed analytical techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The following table summarizes the performance of these methods for characterizing this compound and similar PEG derivatives.

Technique Parameter Performance Characteristics Strengths Weaknesses
HPLC-UV/ELSD Purity, QuantificationLOD: ng range; Resolution: High-resolution separation of impurities.Robust and reliable for purity determination and quantification.[1]The PEG backbone lacks a strong UV chromophore, necessitating detectors like ELSD or Charged Aerosol Detector (CAD).[2]
Mass Spectrometry (LC-MS) Molecular Weight, Structure, PurityMass Accuracy: <5 ppm; Resolution: High resolution allows for isotopic resolution.High sensitivity and specificity; provides definitive molecular weight confirmation and structural information through fragmentation.[3]Can be complex to interpret due to the presence of multiple charge states and adducts.
NMR Spectroscopy (¹H, ¹³C) Structure, Purity¹H NMR: Provides information on proton environments; ¹³C NMR: Provides information on carbon skeleton.Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[1][4]Lower sensitivity compared to MS; complex spectra for heterogeneous mixtures.[4]
FTIR Spectroscopy Functional Group IdentificationCharacteristic Peaks: Azide (~2100 cm⁻¹), Carbamate (B1207046) C=O (~1680-1720 cm⁻¹).Rapid and non-destructive method for confirming the presence of key functional groups.[5]Provides limited information on purity and structure compared to other techniques.

Experimental Protocols

Detailed methodologies are essential for the successful characterization of this compound conjugates.

HPLC-UV/ELSD for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using a reverse-phase HPLC system coupled with UV and Evaporative Light Scattering Detection (ELSD).

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, UV-Vis detector, and ELSD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (for the azide group)

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

LC-MS for Molecular Weight and Structural Confirmation

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of the molecular weight and structural integrity of this compound.

  • Instrumentation: LC-MS system with a suitable ionization source (e.g., ESI) and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 100-1000

  • Data Analysis: The expected monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₁₃H₂₆N₄O₅) is approximately 319.1985.

NMR Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more

    • Spectral Width: 0 to 200 ppm

  • Expected ¹H NMR Chemical Shifts (in CDCl₃):

    • ~1.44 ppm (s, 9H, Boc -C(CH₃)₃)

    • ~3.3-3.7 ppm (m, PEG -CH₂CH₂O-)

    • ~3.38 ppm (t, 2H, -CH₂-N₃)

    • ~5.0 ppm (br s, 1H, -NH-Boc)

  • Expected ¹³C NMR Chemical Shifts (in CDCl₃):

    • ~28.4 ppm (Boc -C(CH₃)₃)

    • ~50.7 ppm (-CH₂-N₃)

    • ~69-71 ppm (PEG -CH₂CH₂O-)

    • ~79.1 ppm (Boc -C(CH₃)₃)

    • ~156.1 ppm (Boc C=O)

FTIR Spectroscopy for Functional Group Confirmation

This protocol details the use of FTIR to confirm the presence of the azide and carbamate functional groups.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Expected Characteristic Absorption Bands:

    • Azide (N₃) stretch: Strong, sharp peak around 2100 cm⁻¹.[5]

    • Carbamate (Boc) C=O stretch: Strong peak around 1680-1720 cm⁻¹.

    • C-O-C stretch (PEG): Strong, broad peak around 1100 cm⁻¹.[6]

    • N-H stretch (Boc): Around 3300-3400 cm⁻¹.

Comparison with Alternative Linkers

The choice of a linker is critical for the success of a bioconjugation strategy. Below is a comparison of this compound with other commonly used PEG linkers.

Linker Functional Groups Key Features Advantages Disadvantages
This compound Azide, Boc-protected AmineHeterobifunctional, allows for sequential conjugation.Orthogonal reactivity of azide and amine groups; PEG spacer enhances solubility.Requires deprotection step for the amine.
Maleimide-PEG-NHS Ester Maleimide (B117702), NHS EsterHeterobifunctional for thiol and amine conjugation.Highly specific reaction of maleimide with thiols.Potential for maleimide ring hydrolysis; NHS esters are moisture sensitive.
DBCO-PEG-NHS Ester DBCO, NHS EsterFor copper-free click chemistry and amine conjugation.Copper-free click chemistry is biocompatible.DBCO is a bulky group which may affect conjugate properties.
NH-bis(PEG3-Boc) (Branched) Two Boc-protected Amines, central AmineBranched structure with three functional points.Allows for higher drug-to-antibody ratios (DARs) and can improve solubility and shielding.[3]More complex synthesis and characterization.[3]

Visualizations

Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC Purity LC_MS LC_MS Filtration->LC_MS Identity NMR NMR Filtration->NMR Structure FTIR FTIR Filtration->FTIR Functional Groups Purity_Assessment Purity Assessment HPLC->Purity_Assessment Structural_Confirmation Structural Confirmation LC_MS->Structural_Confirmation NMR->Structural_Confirmation Functional_Group_ID Functional Group ID FTIR->Functional_Group_ID Final_Report Final Report Purity_Assessment->Final_Report Structural_Confirmation->Final_Report Functional_Group_ID->Final_Report

Caption: Workflow for the characterization of this compound.

Logical Relationship of Analytical Techniques

G Azido_PEG3_C_Boc This compound Conjugate Purity Purity Azido_PEG3_C_Boc->Purity Identity Identity Azido_PEG3_C_Boc->Identity Structure Structure Azido_PEG3_C_Boc->Structure Functional_Groups Functional Groups Azido_PEG3_C_Boc->Functional_Groups HPLC HPLC Purity->HPLC MS MS Identity->MS Structure->MS NMR NMR Structure->NMR Functional_Groups->NMR FTIR FTIR Functional_Groups->FTIR

Caption: Relationship between properties and analytical methods.

References

A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG3-C-Boc Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and chemical biology, the precise analysis of labeled peptides is crucial for unraveling complex biological processes. The Azido-PEG3-C-Boc handle represents a versatile tool for peptide labeling, enabling enrichment and subsequent mass spectrometry (MS) analysis. This guide provides an objective comparison of the this compound labeling strategy with other common alternatives, supported by experimental data considerations and detailed methodologies.

The this compound label incorporates three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility, and a tert-butyloxycarbonyl (Boc) protecting group. This combination allows for the selective capture and analysis of peptides from complex mixtures.

Performance Comparison: this compound vs. Alternative Labeling Strategies

The selection of a peptide labeling strategy is contingent on the specific experimental goals, such as quantitative accuracy, multiplexing capability, and the need for enrichment of low-abundance peptides. Below is a comparative analysis of the this compound labeling approach against two widely used quantitative proteomics strategies: Isobaric Tags (e.g., TMT, iTRAQ) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

FeatureThis compound with Click ChemistryIsobaric Tags (TMT, iTRAQ)Stable Isotope Labeling (SILAC)
Principle Covalent labeling of peptides containing a specific functional group (e.g., an alkyne) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.Chemical labeling of primary amines (N-terminus and lysine (B10760008) side chains) with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.[1][2][3]Metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N) into proteins in living cells.[2][4]
Quantification Primarily for enrichment and identification; quantification can be achieved by pairing with isotopic labels.Relative quantification based on the intensity of reporter ions generated upon fragmentation.[1][3]Relative quantification based on the intensity of precursor ions (MS1 level) for light and heavy peptide pairs.[2][4]
Multiplexing Limited multiplexing capabilities in a single MS run without additional isotopic labeling strategies.High multiplexing capacity (up to 18-plex with TMTpro), allowing for the simultaneous analysis of multiple samples.[2][3]Typically 2-plex or 3-plex, depending on the number of different isotopic labels used.[2]
Enrichment The azide handle is specifically designed for the enrichment of labeled peptides from complex mixtures using affinity purification (e.g., alkyne-biotin tags).Not inherently designed for enrichment of specific peptide populations.Not an enrichment strategy; it labels the entire proteome.
Sample Type Applicable to both in vitro labeled purified peptides and complex biological lysates where a bioorthogonal handle has been incorporated.Applicable to any protein/peptide sample with primary amines.[2]Limited to metabolically active cells that can incorporate the labeled amino acids.[2][4]
Effect on MS/MS The PEG linker and Boc group can influence fragmentation, potentially leading to characteristic neutral losses. The Boc group is known to be labile.Generates specific low m/z reporter ions for quantification; the tag itself can influence fragmentation patterns.[1][3]Minimal effect on fragmentation; results in predictable mass shifts of fragment ions containing the labeled amino acid.
Advantages - Bioorthogonal, enabling specific labeling in complex environments. - Facilitates enrichment of low-abundance peptides.- High throughput with high multiplexing capabilities.[1][2] - Well-established workflows and data analysis software.- High quantitative accuracy at the MS1 level.[2] - Labeling is introduced early in the experimental workflow, minimizing procedural variability.
Limitations - Requires the presence of a compatible functional group on the target peptide. - Potential for incomplete labeling or enrichment.- Susceptible to ratio compression, underestimating quantitative differences.[4] - Can have variable labeling efficiency.[1]- Limited to cell culture systems. - Can be expensive due to the cost of labeled amino acids.

Experimental Protocols

Detailed methodologies are critical for the successful application of peptide labeling and analysis. Below are representative protocols for the use of this compound and its subsequent analysis.

Protocol 1: Labeling of Alkyne-Modified Peptides with this compound via Click Chemistry

This protocol describes the labeling of peptides that have been modified to contain an alkyne group, for example, through the incorporation of a non-canonical amino acid like propargylglycine.

  • Peptide Preparation:

    • Dissolve alkyne-modified peptides in a suitable buffer, such as 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.5, to a final concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a 50 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This should be made fresh.

    • Prepare a 1.7 mM solution of a copper chelator, such as tris(benzyltriazolylmethyl)amine (TBTA), in a 1:4 (v/v) mixture of DMSO and tert-butanol.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the this compound stock solution to achieve a molar excess of the labeling reagent (e.g., 10-fold).

    • Add the reagents in the following order, vortexing gently after each addition: TBTA, CuSO₄, and finally sodium ascorbate to initiate the reaction.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Sample Cleanup:

    • After the reaction, desalt and purify the labeled peptides using a C18 solid-phase extraction (SPE) cartridge or ZipTip.

    • Wash the SPE resin with a solution of 0.1% formic acid in water to remove excess reagents.

    • Elute the labeled peptides with a solution of 50-80% acetonitrile (B52724) and 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge.

Protocol 2: Enrichment of Azido-Labeled Peptides

For subsequent enrichment, the azide handle can be reacted with an alkyne-functionalized affinity tag, such as DBCO-biotin, for capture on streptavidin beads.

  • Affinity Tagging:

    • Perform a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction by incubating the this compound labeled peptides with a molar excess of DBCO-biotin at room temperature for 1-2 hours.

  • Affinity Purification:

    • Equilibrate streptavidin-coated magnetic beads by washing them three times with a suitable wash buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add the biotin-tagged peptide solution to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads extensively with the wash buffer, followed by a high-salt wash, and finally a water wash to remove non-specifically bound peptides.

  • Elution:

    • Elute the captured peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried, labeled, and enriched peptides in a solution of 2% acetonitrile and 0.1% formic acid, suitable for injection into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • Liquid Chromatography (LC): Separate peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

    • Mass Spectrometer: Analyze the eluted peptides on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) method.

      • MS1 Scan: Acquire full scan spectra over a mass range of m/z 350-1800 with a high resolution (e.g., 60,000).

      • MS2 Scan: Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Acquire fragment ion spectra in the Orbitrap or ion trap.

    • Fragmentation Considerations:

      • The PEG linker may produce a characteristic pattern of neutral losses of 44 Da (ethylene glycol units).

      • The Boc group is susceptible to fragmentation and may be lost as a neutral species (100 Da). To minimize this, consider using softer ionization techniques or lower fragmentation energies if the Boc group's presence needs to be confirmed. The use of MALDI instead of ESI can also reduce in-source fragmentation of the Boc group.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

cluster_labeling Peptide Labeling via Click Chemistry cluster_cleanup Sample Cleanup Alkyne-Peptide Alkyne-Peptide Click_Reaction CuAAC Reaction (CuSO4, Reductant, TBTA) Alkyne-Peptide->Click_Reaction This compound This compound This compound->Click_Reaction Labeled_Peptide This compound Labeled Peptide Click_Reaction->Labeled_Peptide SPE C18 SPE Click_Reaction->SPE Dry Vacuum Centrifugation SPE->Dry

Caption: Workflow for labeling alkyne-modified peptides.

cluster_enrichment Enrichment Workflow Labeled_Peptide This compound Labeled Peptide SPAAC SPAAC Reaction Labeled_Peptide->SPAAC Affinity_Tag DBCO-Biotin Affinity_Tag->SPAAC Biotin_Peptide Biotinylated Peptide SPAAC->Biotin_Peptide Capture Capture Biotin_Peptide->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Wash Capture->Wash Elute Elute Wash->Elute Enriched_Peptide Enriched Peptide for MS Elute->Enriched_Peptide

Caption: Affinity enrichment of azide-labeled peptides.

cluster_ms Mass Spectrometry Analysis Sample Enriched Peptides LC Reverse-Phase LC Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (High Resolution) ESI->MS1 Fragmentation HCD/CID Fragmentation MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence ID, PTM Analysis) MS2->Data_Analysis

Caption: LC-MS/MS analysis workflow for labeled peptides.

References

A Comparative Guide to the NMR Spectroscopy of Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, heterobifunctional linkers such as Azido-PEG3-C-Boc offer discrete functionalities for orthogonal conjugation strategies. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification and purity assessment of these critical reagents. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral characteristics of this compound with alternative PEG linkers, supported by established chemical shift data for its constituent functional groups.

Introduction to this compound

This compound, systematically named 1-(tert-butoxycarbonylamino)-11-azido-3,6,9-trioxaundecane, is a bifunctional linker featuring a terminal azide (B81097) group and a Boc-protected amine. The azide allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), while the Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation. Its structure is characterized by a short, discrete PEG chain of three ethylene (B1197577) glycol units, which imparts hydrophilicity.

Predicted NMR Spectral Data for this compound

While a publicly available, complete experimental spectrum for this specific molecule is not readily accessible, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be compiled from extensive data on its constituent functional moieties. The expected chemical shifts are summarized in the tables below. These predictions are based on typical values for short PEG chains, terminal azides, and Boc-protected amines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.45singlet9H
PEG backbone (-O-CH₂ -CH₂ -O-)~3.65multiplet8H
PEG (-O-CH₂ -CH₂-N₃)~3.68triplet2H
PEG (-O-CH₂-CH₂ -N₃)~3.39triplet2H
PEG (-O-CH₂ -CH₂-NHBoc)~3.52triplet2H
PEG (-O-CH₂-CH₂ -NHBoc)~3.30quartet2H
NH (-NH -Boc)~5.0 (broad)singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Boc (-C (CH₃)₃)~79.5
Boc (-C(C H₃)₃)~28.4
Boc (-C =O)~156.1
PEG backbone (-O-C H₂-C H₂-O-)~70.5
PEG (-O-C H₂-CH₂-N₃)~70.0
PEG (-O-CH₂-C H₂-N₃)~50.7
PEG (-O-C H₂-CH₂-NHBoc)~70.2
PEG (-O-CH₂-C H₂-NHBoc)~40.3

Comparative Analysis with Alternative PEG Linkers

To understand the unique spectral signature of this compound, it is instructive to compare it with related bifunctional linkers. Here, we consider two common alternatives: Amino-PEG3-Azide (the deprotected form) and Boc-NH-PEG3-OH (a linker with a hydroxyl instead of an azide).

Table 3: Comparative ¹H NMR Data (Predicted/Typical)

Functional GroupThis compound (ppm)Amino-PEG3-Azide (ppm)Boc-NH-PEG3-OH (ppm)
Boc (-C(CH₃)₃)~1.45 (s, 9H)N/A~1.45 (s, 9H)
PEG backbone (-O-CH₂-CH₂-O-)~3.65 (m, 8H)~3.65 (m, 8H)~3.65 (m, 8H)
-CH₂-N₃ ~3.39 (t, 2H)~3.39 (t, 2H)N/A
-CH₂-NH₂ / -CH₂-NHBoc ~3.30 (q, 2H)~2.85 (t, 2H)~3.30 (q, 2H)
-CH₂-OH N/AN/A~3.71 (t, 2H)
-OH N/AN/Avariable (broad s, 1H)
-NH₂ N/Avariable (broad s, 2H)N/A
-NH-Boc ~5.0 (broad s, 1H)N/A~5.0 (broad s, 1H)

Table 4: Comparative ¹³C NMR Data (Predicted/Typical)

Functional GroupThis compound (ppm)Amino-PEG3-Azide (ppm)Boc-NH-PEG3-OH (ppm)
Boc group carbons ~156.1, ~79.5, ~28.4N/A~156.1, ~79.5, ~28.4
PEG backbone ~70.5~70.5~70.5
-CH₂-N₃ ~50.7~50.7N/A
-CH₂-NH₂ / -CH₂-NHBoc ~40.3~41.7~40.3
-CH₂-OH N/AN/A~61.5

Key Differentiating Features:

  • Azide Presence: The most telling signal for the azide functionality is the ¹³C peak for the carbon directly attached to the azide group, which appears around 50.7 ppm.[1] In the ¹H spectrum, the adjacent methylene (B1212753) protons are found at approximately 3.39 ppm.

  • Boc Protecting Group: The presence of the Boc group is unequivocally confirmed by a strong singlet in the ¹H NMR spectrum at ~1.45 ppm, integrating to nine protons. In the ¹³C spectrum, three distinct signals are characteristic: the carbonyl carbon at ~156.1 ppm, the quaternary carbon at ~79.5 ppm, and the methyl carbons at ~28.4 ppm.

  • Amine vs. Boc-Amine: In the ¹H NMR, the methylene protons adjacent to a Boc-protected amine (~3.30 ppm) are shifted downfield compared to those next to a free amine (~2.85 ppm). The corresponding carbon signal in ¹³C NMR also shows a slight shift.

  • Hydroxyl vs. Azide: A terminal hydroxyl group on a PEG chain typically shows a methylene proton signal around 3.71 ppm and a carbon signal around 61.5 ppm, which are distinct from the signals for the azide-terminated end.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of PEG-ylated small molecules is crucial for accurate characterization.

1. Sample Preparation:

  • Weigh 5-10 mg of the sample (e.g., this compound) into a clean, dry vial.

  • Add 0.6-0.8 mL of a suitable deuterated solvent. For PEG compounds, deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used. DMSO-d₆ can be particularly useful for observing exchangeable protons like those on amines and hydroxyls.[2]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

3. Data Processing:

  • Apply an exponential line broadening (apodization) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Perform Fourier transformation, followed by phase and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to an internal standard such as tetramethylsilane (B1202638) (TMS).

Visualization of Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.

cluster_mol This compound Structure Azide N₃ Azide PEG1 -CH₂-CH₂-O- Azide->PEG1 α PEG2 -CH₂-CH₂-O- PEG1->PEG2 PEG3 -CH₂-CH₂-O- PEG2->PEG3 Amine -CH₂-CH₂-NH- PEG3->Amine Boc Boc -C(O)OC(CH₃)₃ Amine->Boc

Caption: Molecular structure of this compound.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) H1_Acq ¹H NMR Acquisition (16-64 scans) SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition (≥1024 scans) SamplePrep->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: A typical workflow for NMR analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound and its comparison with common alternatives, empowering researchers to confidently verify the structure and purity of these essential bioconjugation reagents.

References

A Researcher's Guide to Purity Assessment of Azido-PEG3-C-Boc: A Comparative Analysis of HPLC and Other Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the synthesis of complex molecules, establishing the purity of critical reagents like Azido-PEG3-C-Boc is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and other key analytical techniques for the comprehensive purity assessment of this compound. Experimental protocols and supporting data are presented to facilitate informed method selection and implementation.

This compound is a heterobifunctional linker containing a short polyethylene (B3416737) glycol (PEG) chain, an azide (B81097) group for click chemistry, and a Boc-protected amine. The purity of this reagent is critical as impurities can lead to unwanted side reactions, affect reaction kinetics, and compromise the integrity of the final conjugate.

Comparison of Analytical Methods

A multi-faceted approach is often necessary for the complete characterization and purity assessment of complex small molecules like this compound. While HPLC is a powerful tool for separation and quantification of impurities, other spectroscopic techniques provide crucial structural information.

FeatureReversed-Phase HPLC (RP-HPLC)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity.Provides detailed molecular structure and can be used for quantification (qNMR).Detects the presence of specific functional groups based on their vibrational frequencies.Combines HPLC separation with mass-to-charge ratio determination for molecular weight information.
Information Provided Quantitative purity, retention time of the main component and impurities.Structural confirmation, identification and quantification of major impurities.Confirmation of the presence of key functional groups (e.g., azide).Molecular weight confirmation of the main peak and impurities, providing an additional layer of identification.
Key Indicator for this compound A major peak corresponding to the target molecule, with smaller peaks for impurities.Characteristic chemical shifts for the PEG backbone, Boc group, and protons adjacent to the azide.A strong, sharp absorption band around 2100 cm⁻¹ for the azide group.[1]A parent ion peak corresponding to the molecular weight of this compound.
Sensitivity High, especially with detectors like ELSD, CAD, or MS.Lower sensitivity compared to HPLC for trace impurities.Moderate.Very high.
Quantitation Highly quantitative.Quantitative (qNMR) but can be complex.Not quantitative.Can be quantitative, but often used for identification.
Recommendation Primary method for routine purity analysis and quantification of impurities.Essential for structural confirmation and identification of major impurities.A rapid and straightforward method for confirming the presence of the azide functional group.A powerful tool for confirming the identity of the main component and for characterizing unknown impurities.
High-Performance Liquid Chromatography (HPLC) Methods

Given the structure of this compound, which lacks a strong UV chromophore, HPLC methods must be carefully selected, particularly concerning the mode of detection. Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic technique for this molecule.

Key Considerations for HPLC Method Development:

  • Detection: Standard UV detectors may have limited utility. More universal detectors are recommended:

    • Evaporative Light Scattering Detector (ELSD): A good choice for non-volatile analytes like PEG compounds that lack UV absorbance.[][3]

    • Charged Aerosol Detector (CAD): Offers high sensitivity for non-volatile and semi-volatile compounds.[4]

    • Mass Spectrometry (MS): Provides both detection and mass information, aiding in peak identification.

  • Column Chemistry: A C18 stationary phase is a standard choice for RP-HPLC and is well-suited for separating molecules of this polarity.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The addition of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape. The Boc protecting group is generally stable under typical analytical RP-HPLC conditions with 0.1% TFA.[5]

Experimental Protocols

Protocol 1: RP-HPLC with ELSD/CAD Detection

This protocol describes a general-purpose RP-HPLC method for the purity assessment of this compound using a universal detector.

1. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1-2 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or CAD.

Protocol 2: LC-MS for Identity Confirmation and Impurity Profiling

This protocol is designed to confirm the molecular weight of the main component and to identify potential impurities.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, but at a lower concentration (e.g., 0.1 mg/mL).

2. LC-MS System and Conditions:

  • LC Conditions: Use the same column, mobile phases, gradient, and flow rate as in Protocol 1.

  • Mass Spectrometer: An electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Look for the [M+H]⁺, [M+Na]⁺, and/or [M+NH₄]⁺ adducts of this compound and any impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC Detector Detection (ELSD/CAD/MS) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Purity Calculate Purity (% Area) Data->Purity Impurity Identify Impurities Data->Impurity Report Generate Report Purity->Report Impurity->Report

Caption: A typical workflow for the HPLC purity assessment of this compound.

Caption: Decision tree for selecting analytical methods for this compound.

References

A Comparative Guide to Azido-PEG3-C-Boc and Other PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic properties of these complex molecules.[1][2] This guide provides an objective comparison of Azido-PEG3-C-Boc, a heterobifunctional PEG linker, with other classes of PEG linkers, supported by available experimental data and detailed methodologies for their evaluation.

This compound: A Versatile Tool for Bioconjugation

This compound is a PEG-based linker that features an azide (B81097) group at one terminus and a Boc-protected amine at the other, connected by a three-unit PEG chain.[3][4] This heterobifunctional design allows for a controlled, stepwise conjugation strategy. The azide group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), which form a stable triazole linkage with an alkyne-containing molecule.[4][5] The Boc (tert-butoxycarbonyl) protecting group on the amine can be readily removed under mild acidic conditions, enabling subsequent conjugation to another molecule.[3] The PEG3 spacer enhances the water solubility of the conjugate and reduces steric hindrance.[3]

Comparison with Other PEG Linkers

The choice of a PEG linker depends on several factors, including the desired reactivity, length, and architecture (linear vs. branched).

Physicochemical Properties of Representative PEG Linkers

The following table summarizes the key physicochemical properties of this compound and other commonly used PEG linkers.

Linker NameStructureMolecular Weight ( g/mol )Linker Length (atoms)Functional GroupsKey Applications
This compound N₃-(CH₂CH₂O)₃-CH₂-NHBoc318.37[6]14Azide, Boc-AmineClick chemistry, stepwise conjugation
NHS-PEG4-Maleimide Mal-(CH₂CH₂O)₄-NHS426.3819NHS ester, MaleimideAmine-to-thiol conjugation
DBCO-PEG4-NHS Ester DBCO-(CH₂CH₂O)₄-NHS631.6529NHS ester, DBCOCopper-free click chemistry
Alkyne-PEG4-COOH HC≡C-(CH₂CH₂O)₄-COOH262.2718Alkyne, Carboxylic acidClick chemistry, amine conjugation
Branched PEG (e.g., N-(Azido-PEG3)-N-Boc-PEG3-NHS ester) (N₃-(CH₂CH₂O)₃-CH₂CH₂)-N(Boc)-(CH₂CH₂O)₂-CH₂CO-NHS619.66[7]VariableAzide, Boc-Amine, NHS esterHigh drug-to-antibody ratios
Performance Comparison of Linker Types

Direct head-to-head quantitative comparisons of specific, commercially available linkers are often not available in the public domain. However, studies comparing different classes and lengths of linkers provide valuable insights into their performance.

In PROTACs:

The linker in a PROTAC plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately determines the efficiency of protein degradation.[8] Key performance indicators for PROTACs are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/EtherAlkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1 - 40>85[9]
PEGPEG Chains (varying lengths)Bromodomain-containing protein 4 (BRD4)CRBN< 0.5 (for 0, 4-5 PEG units)>90[8]
RigidAromatic rings, alkynesBRD4Von Hippel-Lindau (VHL)Varies with structureVaries with structure[8]

Studies have shown that for some targets, PEG linkers can be more effective than alkyl linkers.[8] However, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, often requiring empirical optimization.[10]

In Antibody-Drug Conjugates (ADCs):

In ADCs, the linker connects the antibody to the cytotoxic payload. Its properties influence the drug-to-antibody ratio (DAR), stability, and pharmacokinetic profile of the ADC.[11] Hydrophilic linkers like PEG can overcome the hydrophobicity of the payload, allowing for higher DARs without causing aggregation.[11]

Linker FeatureObservationImpact on ADC PerformanceReference
PEG Length Increased PEG length (up to a certain point)Improved pharmacokinetic profile, longer half-life, increased plasma concentration, and higher area under the curve (AUC).[11]
Branched vs. Linear PEG Branched PEG linkersEnable higher DARs without aggregation and can provide a superior shielding effect, leading to increased circulation time.[11]
Cleavable vs. Non-cleavable Cleavable linkers (e.g., disulfide, pH-sensitive)Allow for controlled drug release in the target cell environment.[8]

Experimental Protocols

To evaluate and compare the performance of different PEG linkers, a series of well-defined experiments are necessary.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[9][10][12]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[9]

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control.[9]

    • Incubate for a predetermined time (e.g., 24 hours) at 37°C.[9][13]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.[9]

    • Add lysis buffer to each well and scrape the cells.[10]

    • Incubate the lysate on ice for 30 minutes.[10]

    • Centrifuge to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.[10]

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[10]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[10]

    • Wash the membrane with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane with TBST.[10]

  • Detection and Analysis:

    • Add ECL substrate to the membrane.[10]

    • Capture the chemiluminescent signal using an imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[9]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[9]

Protocol 2: Fluorescence Polarization (FP) for Ternary Complex Formation

FP assays are used to measure the binding affinities and cooperativity of PROTACs in forming the ternary complex.[14][15]

Principle:

A fluorescently labeled ligand (tracer) bound to a protein has a higher polarization value than the free tracer. A PROTAC that competes with the tracer or a PROTAC that induces the formation of a larger complex will cause a change in polarization.[14]

General Workflow:

  • Prepare a solution of the target protein or E3 ligase and a corresponding fluorescently labeled tracer.

  • In a multi-well plate, add the protein-tracer complex.

  • Add the PROTAC at varying concentrations.

  • To assess ternary complex formation, saturate the PROTAC with one binding protein and then titrate the second protein.[15]

  • Incubate to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

  • Plot the change in polarization against the PROTAC or protein concentration to determine binding affinities and cooperativity.

Protocol 3: HPLC-Based Stability Analysis of ADCs

High-performance liquid chromatography (HPLC) is a key technique for assessing the stability of ADCs, including aggregation and drug deconjugation.[16][17]

Principle:

Different forms of the ADC (e.g., aggregated, fragmented, or with different DARs) can be separated based on their size, hydrophobicity, or charge.

General Workflow for Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis: [18]

  • System Preparation: Use an HPLC system with a size-exclusion column. The mobile phase is typically a phosphate (B84403) buffer.[18]

  • Sample Preparation: Dilute the ADC sample in the mobile phase.[18]

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at 280 nm.[18]

  • Data Interpretation: Aggregates will elute earlier than the monomeric ADC, while fragments will elute later. Quantify the percentage of each species by integrating the peak areas.

General Workflow for Reversed-Phase HPLC (RP-HPLC) for DAR and Stability Analysis: [6][19]

  • System Preparation: Use an HPLC system with a reversed-phase column.

  • Sample Preparation: The ADC may be analyzed intact or after reduction to separate the light and heavy chains.

  • Analysis: Inject the sample and elute with a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., formic acid).

  • Data Interpretation: The different drug-loaded species can be separated based on their hydrophobicity. The peaks can be quantified to determine the average DAR and to monitor the release of the free drug over time under stress conditions.

Mandatory Visualizations

G PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

G Experimental Workflow for Western Blot Analysis of PROTAC Efficacy start Start cell_treatment Cell Treatment with PROTAC (Dose-Response) start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End analysis->end

Caption: Workflow for Western Blot Analysis.

G General Structure of an Antibody-Drug Conjugate (ADC) cluster_0 Antibody-Drug Conjugate Antibody Antibody Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: Structure of an Antibody-Drug Conjugate.

Conclusion

This compound is a valuable heterobifunctional linker for researchers in bioconjugation and drug development, offering the advantages of controlled, stepwise conjugation through click chemistry and the beneficial properties of a PEG spacer. While direct quantitative comparisons with other specific linkers are limited, the available data on different classes and lengths of PEG linkers demonstrate the critical role of the linker in the performance of PROTACs and ADCs. The choice of linker must be carefully considered and empirically optimized for each specific application. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these important molecules.

References

A Comparative Guide to Azido-PEG3-C-Boc and Other Azide-Containing Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Azide-containing crosslinkers have emerged as indispensable tools, primarily due to their utility in bioorthogonal "click chemistry." This guide provides an objective comparison of Azido-PEG3-C-Boc, a branched and protected crosslinker, with other commonly used azide-containing linkers. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal crosslinker for your research needs.

Introduction to Azide-Containing Crosslinkers

Azide-containing crosslinkers are molecules that possess at least one azide (B81097) (-N3) functional group. This group can undergo highly specific and efficient cycloaddition reactions with alkynes, a process popularly known as "click chemistry". This bioorthogonal reaction, meaning it can proceed in complex biological media without interfering with native biochemical processes, has revolutionized the fields of drug delivery, diagnostics, and proteomics.

The general workflow for utilizing an azide-containing crosslinker in bioconjugation is depicted below.

cluster_0 Bioconjugation Workflow Biomolecule Biomolecule (e.g., Protein, Antibody) Activated_Biomolecule Activated Biomolecule Biomolecule->Activated_Biomolecule Reaction with Crosslinker Crosslinker Azide-Containing Crosslinker Crosslinker->Activated_Biomolecule Payload Payload (e.g., Drug, Fluorophore) Final_Conjugate Final Bioconjugate Payload->Final_Conjugate Activated_Biomolecule->Final_Conjugate Click Chemistry (with alkyne-payload)

Caption: A generalized workflow for bioconjugation using an azide-containing crosslinker.

This compound: A Branched and Protected Crosslinker

This compound is a heterobifunctional crosslinker characterized by a branched structure. It contains an azide group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc (tert-butyloxycarbonyl) protected amine.[1] The Boc group provides an orthogonal protecting strategy, allowing for the sequential attachment of different molecules. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a desired molecule.[2]

Comparison of Azide-Containing Crosslinkers

The choice of an azide-containing crosslinker depends on several factors, including the nature of the biomolecule and payload, the desired stoichiometry, and the reaction conditions. Below is a comparison of this compound with other common classes of azide linkers.

Quantitative Performance Data

While direct head-to-head comparative studies for this compound are limited, we can infer its performance based on data from structurally similar branched and PEGylated linkers.

Table 1: Comparison of Reaction Parameters for Azide-Alkyne Cycloaddition

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants Azide, Terminal AlkyneAzide, Strained Alkyne (e.g., DBCO, BCN)
Catalyst Copper(I)None
Reaction Time 1 - 12 hours0.5 - 4 hours
Reaction Temperature Room Temperature4 - 37 °C
Biocompatibility Potentially cytotoxic due to copperGenerally biocompatible for in vivo use
Typical Yield >90%>90%

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and Half-Life of Antibody-Drug Conjugates (ADCs)

LinkerIC50 (nM) on HER2-positive cellsHalf-life (in vivo)
Non-PEGylated~10-20Short
Short PEG chain (e.g., PEG4)~20-50Increased
Long PEG chain (e.g., PEG12)~50-100Significantly Increased

Data extrapolated from studies on similar PEGylated ADCs. Longer PEG chains can increase the hydrodynamic radius, leading to longer circulation times, but may also introduce steric hindrance, potentially reducing binding affinity and cytotoxicity.

Table 3: General Solubility and Stability of Azide-PEG Crosslinkers

PropertyObservation
Solubility The PEG spacer significantly enhances the aqueous solubility of the crosslinker and the resulting bioconjugate.[3] Generally soluble in water and common organic solvents like DMSO and DMF.
Stability The azide group is stable under a wide range of reaction conditions. The Boc protecting group is stable under basic and neutral conditions but is readily cleaved by acids. The resulting triazole linkage from click chemistry is highly stable.[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the deprotected linker with a free amine.

cluster_1 Boc Deprotection Workflow Start This compound Add_TFA Add TFA in DCM Start->Add_TFA Stir Stir at RT (1-2 hours) Add_TFA->Stir Workup Evaporation & Neutralization Stir->Workup Product Deprotected Linker (Free Amine) Workup->Product

Caption: Workflow for the Boc deprotection of this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation

This protocol describes the conjugation of an azide-functionalized protein with an alkyne-containing payload.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Alkyne-containing payload.

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water).

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-payload in the reaction buffer. A typical molar excess of the alkyne-payload is 10-50 fold over the protein.

  • In a separate tube, premix the CuSO4 solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO4 to THPTA is common.[5]

  • Add the catalyst premix to the protein-payload solution. The final concentration of CuSO4 is typically in the range of 50-200 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purify the protein conjugate using size exclusion chromatography or dialysis to remove excess reagents.

cluster_2 CuAAC Protein Conjugation Workflow Reactants Azide-Protein + Alkyne-Payload Mix1 Combine Reactants and Catalyst Reactants->Mix1 Catalyst CuSO4 + THPTA Catalyst->Mix1 Reducer Sodium Ascorbate Mix2 Initiate with Reducer Reducer->Mix2 Mix1->Mix2 Incubate Incubate at RT (1-4 hours) Mix2->Incubate Purify Purification Incubate->Purify Product Protein Conjugate Purify->Product

Caption: Workflow for CuAAC-mediated protein conjugation.

Conclusion

This compound offers a versatile platform for creating complex bioconjugates due to its branched structure and orthogonal Boc-protecting group. The inclusion of a PEG spacer generally enhances solubility and can improve the pharmacokinetic properties of the final conjugate. When compared to other azide-containing crosslinkers, the choice will ultimately depend on the specific requirements of the application. For random labeling of surface-exposed amines, simpler linear azide-NHS esters may be sufficient. For applications requiring the attachment of multiple payloads or a stepwise conjugation strategy, a branched and protected linker like this compound is a superior choice. The selection between CuAAC and SPAAC for the click chemistry step will be dictated by the biological context, with SPAAC being the preferred method for in vivo applications due to the cytotoxicity of the copper catalyst used in CuAAC. The provided protocols offer a starting point for the successful implementation of these powerful bioconjugation tools in your research.

References

The Boc Protecting Group in PEG Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the strategic use of protecting groups is paramount for the successful synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal (B13267) of protective groups, the acid-labile tert-butyloxycarbonyl (Boc) group offers distinct advantages when utilized in polyethylene (B3416737) glycol (PEG) linkers. This guide provides an objective comparison of the Boc protecting group with its main alternative, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, supported by experimental data and detailed methodologies to inform the design and synthesis of next-generation therapeutics.

Core Advantages of the Boc Protecting Group in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of amine functionalities on PEG linkers, thereby enabling controlled, stepwise chemical modifications at other sites of the molecule.[1] Its widespread use is attributed to a unique combination of stability and controlled lability.

Key Advantages:

  • Orthogonal Protection Strategy: The Boc group's stability in basic and nucleophilic conditions makes it an ideal orthogonal partner to the base-labile Fmoc group. This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of one group without affecting the other, which is fundamental in the synthesis of complex molecules with multiple functionalities.[2]

  • Acid-Labile Cleavage: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine for subsequent conjugation.[3][4] This deprotection step is generally high-yielding and clean.[5]

  • Compatibility with Diverse Payloads: The acidic deprotection conditions for the Boc group are compatible with a wide range of payloads and biomolecules that may be sensitive to the basic conditions required for Fmoc removal.[6]

  • Reduced Aggregation during Synthesis: In solid-phase peptide synthesis (SPPS), the protonation of the N-terminus during the Boc deprotection step can help to reduce peptide chain aggregation, a common challenge with hydrophobic or "difficult" sequences.[7]

Comparative Analysis: Boc vs. Fmoc Protecting Groups

The choice between a Boc or Fmoc protecting group strategy for a PEG linker is a critical decision that influences the entire synthetic route. The following table summarizes the key differences between these two commonly used amine protecting groups.

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[1][7]Base (e.g., Piperidine)[7]
Stability Stable to bases and nucleophiles[1]Stable to acids[1]
Common Applications Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1]Solid-phase peptide synthesis (Fmoc/tBu strategy)[1]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc) and other acid-labile groups with different sensitivities.Orthogonal to acid-labile groups (e.g., Boc, tBu).

Quantitative Data Summary

The efficiency of the deprotection step is critical for the overall yield and purity of the final bioconjugate. The following table provides a comparative analysis of common acidic conditions for Boc deprotection of amino-PEG linkers.

ReagentConcentrationSolventTime (minutes)Purity of Deprotected Product (%)
Trifluoroacetic acid (TFA)20%Dichloromethane (DCM)30>95
Trifluoroacetic acid (TFA)50%Dichloromethane (DCM)60>95
Hydrochloric acid (HCl)4MDioxane5~80
Hydrochloric acid (HCl)4MDioxane60>95

Data compiled from representative studies. Purity is typically determined by HPLC analysis.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to cationic species, add a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporation with toluene (B28343) can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Solid-Phase Synthesis of a PROTAC using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase synthesis of a PROTAC.[3]

Materials:

  • Boc-amino-PEG-resin

  • Boc-protected amino acids or other building blocks

  • Coupling reagents (e.g., HATU, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[3]

  • Washing: Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the PROTAC from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

  • Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Mandatory Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker, often a PEG chain, connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Boc-PEG Linker) POI->PROTAC Binds to Proteasome 26S Proteasome POI->Proteasome Degradation POI_PROTAC_E3 POI-PROTAC-E3 Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Ub Ubiquitin Ub->POI Tags POI Amino Acids Amino Acids Proteasome->Amino Acids Recycled POI_PROTAC_E3->Ub Ubiquitination

Caption: PROTAC-mediated degradation of a target protein.

Antibody-Drug Conjugate (ADC) Targeting the HER2 Signaling Pathway

Antibody-Drug Conjugates (ADCs) are designed to deliver potent cytotoxic agents specifically to cancer cells by targeting tumor-associated antigens. For instance, in HER2-positive breast cancer, an ADC can utilize an antibody that targets the HER2 receptor. Upon binding to HER2 on the cancer cell surface, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death. The HER2 receptor itself is a key node in signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[10][11]

ADC_HER2_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Cytotoxic Payload Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces ADC Antibody-Drug Conjugate (Boc-PEG Linker) ADC->HER2 Binds to ADC->Payload Internalization & Payload Release

Caption: ADC targeting the HER2 signaling pathway.

References

A Comparative Guide to CuAAC and SPAAC for the Bioconjugation of Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in the bioconjugation of molecules like Azido-PEG3-C-Boc. This guide provides an objective comparison of these two powerful "click chemistry" techniques, supported by experimental data from analogous systems, to facilitate the selection of the most suitable method for specific research applications.

Performance Comparison: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1]No catalyst is needed; the reaction is driven by ring strain.[1]
Biocompatibility Potentially cytotoxic due to the copper catalyst, which can limit in vivo applications. Careful selection of ligands can mitigate this.[1][2]Generally considered highly biocompatible and well-suited for live-cell and in vivo studies.[1][3]
Reaction Kinetics Generally very fast and efficient, often reaching completion within a short timeframe.[4][5] Second-order rate constants are typically in the range of 10³ - 10⁵ M⁻¹s⁻¹.[6]Reaction rates are highly dependent on the specific strained cyclooctyne (B158145) used but can be very rapid.[1] For DBCO linkers, rates are generally slower than CuAAC (10⁻¹ to 1 M⁻¹s⁻¹), while TCO linkers can rival or exceed CuAAC rates.[6]
Reaction Components Requires an azide (B81097), a terminal alkyne, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand.[1][7]Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[1][8]
Specificity & Yield Exhibits high specificity and can achieve quantitative yields under optimized conditions.[9]Also demonstrates high specificity and can achieve quantitative yields.[1]
Side Reactions The copper catalyst can promote the formation of reactive oxygen species (ROS) and may lead to side reactions with certain functional groups, such as thiols.[2]Can exhibit background reactions with thiols (thiol-yne reaction), which may reduce specificity in protein-rich environments.[10]
Cost Terminal alkynes and copper catalysts are generally less expensive.Strained cyclooctynes can be significantly more costly.[1]

Experimental Considerations

In a comparative proteomics study labeling azido-modified glycoproteins, CuAAC demonstrated higher labeling efficiency and specificity than SPAAC in vitro.[10][11] The CuAAC approach identified 229 putative O-GlcNAc modified proteins, compared to 188 proteins with the SPAAC method.[10] This suggests that for in vitro applications where biocompatibility is not the primary concern, CuAAC may offer superior performance.[1] Conversely, for applications involving live cells or in vivo systems where cytotoxicity is a critical factor, SPAAC is the preferred method due to its catalyst-free nature.[1][12] The presence of a PEG linker, such as in this compound, can enhance the solubility of the reactants and has been shown to potentially increase the reaction rate of SPAAC.[8]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an azide-containing molecule (like this compound) to a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM), freshly prepared

  • Copper-stabilizing ligand (e.g., THPTA) stock solution

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare stock solutions of the azide, alkyne, CuSO₄, sodium ascorbate, and ligand in an appropriate solvent.

  • In a reaction vessel, combine the this compound solution and the alkyne-functionalized molecule in the desired molar ratio.

  • Add the ligand solution to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by techniques like HPLC or mass spectrometry.[1]

  • Upon completion, the resulting conjugate can be purified using an appropriate method, such as chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating an azide-containing molecule to a strained cyclooctyne.

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare stock solutions of the this compound and the strained cyclooctyne-functionalized molecule.

  • In a reaction vessel, combine the two solutions in equimolar amounts or with a slight excess of one component.[8]

  • If necessary, add a small percentage of an organic co-solvent to ensure solubility, keeping the final concentration low (e.g., <10%) to avoid denaturation if working with proteins.[8]

  • Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8] Incubation can also be performed at 37°C for 1-4 hours or at 4°C overnight.[8]

  • Optionally, the reaction can be quenched by adding a reagent that reacts with any unreacted cyclooctyne groups.[8]

  • Purify the resulting conjugate using a suitable chromatographic method.

Visualizing the Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide This compound Mix Reaction Mixture Azide->Mix Alkyne Terminal Alkyne Alkyne->Mix Cu_pre Cu(II)SO4 + Ligand Cu_pre->Mix Reducer Sodium Ascorbate Reducer->Mix Initiation Incubate Incubation (RT, 1-4h) Mix->Incubate Monitor Monitoring (HPLC/MS) Incubate->Monitor Purify Purification Monitor->Purify Product Triazole Product Purify->Product SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide This compound Mix Reaction Mixture Azide->Mix Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Mix Incubate Incubation (RT, 4-12h) Mix->Incubate Monitor Monitoring (TLC/LC-MS) Incubate->Monitor Purify Purification Monitor->Purify Product Triazole Product Purify->Product

References

A Researcher's Guide to Validating the Integrity of Azido-PEG3-C-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and bioconjugation, the purity and structural integrity of heterobifunctional linkers like Azido-PEG3-C-Boc are paramount to ensure the efficacy and reproducibility of their work, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a framework for objectively comparing and validating this compound from various suppliers, complete with experimental protocols and data presentation formats.

Comparing Supplier Specifications

When sourcing this compound, a direct comparison of supplier-provided data is the first step. Researchers should look for consistency and high standards in the following quality control parameters.

Parameter Supplier A (Typical) Supplier B (Typical) Ideal Specification
Purity (by ¹H NMR) ≥95%≥98%≥98%
Purity (by HPLC) ≥95%≥98%≥98%
Identity (by MS) Conforms to structureConforms to structureMolecular weight matches theoretical value
Appearance White to off-white solidWhite solidWhite, crystalline solid
Solubility Soluble in DMSO, DMFSoluble in DMSO, DMF, DCMClear solubility in specified solvents
NMR Spectra Provided YesYesYes, with clear peak assignments
MS Spectra Provided YesYesYes, with major peaks identified
HPLC Chromatogram Provided YesYesYes, showing a single major peak

Experimental Protocols for In-House Validation

Independent verification of the linker's integrity is crucial. The following are key analytical methods for validating the PEG chain in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure and purity of the linker.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical spectral parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Key signals to verify:

      • Protons of the Boc protecting group (singlet around 1.4 ppm).

      • Protons of the PEG chain (a series of multiplets typically between 3.5 and 3.7 ppm).

      • Protons adjacent to the azide (B81097) group (a triplet around 3.4 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum to confirm the carbon backbone.

    • The carbon adjacent to the azide group should appear around 50-51 ppm[1].

  • Data Analysis: Integrate the proton signals to confirm the ratio of the different functional groups. The presence of unexpected peaks may indicate impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a sensitive technique for determining the purity of the linker and detecting any potential impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the amide bond) or Evaporative Light Scattering Detector (ELSD) for better detection of PEG compounds[2].

  • Data Analysis: A pure sample should exhibit a single major peak. The peak area percentage can be used to quantify the purity.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the linker in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into an ESI mass spectrometer.

    • Acquire the spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight of this compound.

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a versatile linker for synthesizing PROTACs, which are bifunctional molecules that induce the degradation of a target protein. The azide group allows for "click" chemistry conjugation to an alkyne-modified ligand, while the C-Boc end can be deprotected to reveal an amine for coupling to another ligand.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products azido_peg This compound click_reaction 1. Click Chemistry (CuAAC) azido_peg->click_reaction target_ligand Alkyne-modified Target Ligand target_ligand->click_reaction e3_ligand E3 Ligase Ligand (with Carboxylic Acid) amide_coupling 3. Amide Coupling (e.g., EDC, HATU) e3_ligand->amide_coupling intermediate Intermediate Product click_reaction->intermediate Formation of Triazole Ring boc_deprotection 2. Boc Deprotection (e.g., TFA) boc_deprotection->amide_coupling final_protac Final PROTAC amide_coupling->final_protac intermediate->boc_deprotection Amine Deprotection

Caption: PROTAC Synthesis Workflow using this compound.

Logical Framework for Linker Validation

The following diagram illustrates the logical flow for validating the integrity of an this compound linker from a new supplier.

Validation_Workflow start Receive this compound from Supplier nmr ¹H and ¹³C NMR Analysis start->nmr hplc HPLC Purity Check start->hplc ms Mass Spectrometry Identity Confirmation start->ms decision Does data meet specifications? nmr->decision hplc->decision ms->decision pass Proceed with Application decision->pass Yes fail Reject Batch/ Contact Supplier decision->fail No

Caption: Logical workflow for validating a new batch of this compound.

References

A Comparative Guide to the Biological Activity of PROTACs Synthesized with an Azido-PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs synthesized using an Azido-PEG3-C-Boc linker against alternative linker strategies. This analysis is supported by experimental data and detailed protocols for key biological assays.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, cell permeability, and ability to induce the formation of a productive ternary complex between the POI and the E3 ligase.

The this compound linker is a popular choice for PROTAC synthesis due to the advantages conferred by its polyethylene (B3416737) glycol (PEG) chain and the versatility of its azide (B81097) group for "click chemistry" reactions. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC molecule.[1] The azide functional group allows for efficient and specific conjugation to an alkyne-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[][3][4] This synthetic strategy offers high yields and mild reaction conditions, which are crucial for the assembly of complex molecules like PROTACs.[]

Comparative Analysis of Linker Performance

The biological activity of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize quantitative data for PROTACs synthesized with PEG linkers and compare them with PROTACs utilizing alternative linker types, such as alkyl chains. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, including the specific target proteins, E3 ligases, and cell lines used.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1q EGFRL858R/T790MPomalidomide (CRBN)PEG-basedH1975355.9Not Reported[5]
Compound C6 EGFRL858R/T790M/C797SNot Specified (CRBN)PEG-basedH1975-TM10.2Not Reported[6]
Compound 14 EGFRDel19Thalidomide (CRBN)PEG-basedHCC8270.26>90[7]
NC-1 BTKPomalidomide (CRBN)Non-covalent linkerMino2.297[8]
DP1 BRD4E7820 (CRBN)PEG-basedSU-DHL-410,84098[9]
KRAS Degrader (CRBN) KRASNot Specified (CRBN)Not SpecifiedNCI-H35830Not Reported[10]
KRAS Degrader (VHL) KRASNot Specified (VHL)Not SpecifiedNCI-H358100Not Reported[10]

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

A typical experimental workflow to evaluate the biological activity of a synthesized PROTAC involves a series of in vitro and cellular assays.

Experimental_Workflow PROTAC Biological Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of PROTAC (e.g., via Click Chemistry) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation Protein Degradation Assay (Western Blot) Purification->Degradation Viability Cell Viability Assay (MTS/MTT) Purification->Viability Binding Target Engagement/ Binding Assay (Optional) Purification->Binding Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation->Data_Analysis Viability->Data_Analysis Binding->Data_Analysis

Caption: A typical experimental workflow for the biological evaluation of PROTACs.

The structure of a PROTAC synthesized using an this compound linker via click chemistry highlights the key components.

Caption: Schematic of a PROTAC synthesized with an Azido-PEG3 linker.

Detailed Experimental Protocols

Accurate and reproducible data are essential for the development of effective PROTACs. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blot for PROTAC-Induced Protein Degradation

This assay is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.[11]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12]

  • Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to the cells and scrape them. Collect the lysate in a microcentrifuge tube.[11]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[12]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection and Analysis: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.[11]

Cell Viability Assay (MTS/MTT)

This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity after PROTAC treatment.[3][4]

Materials:

  • Cells and cell culture medium

  • 96-well plates

  • PROTAC compound

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol (MTS Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[4]

  • Treatment: Add various concentrations of the PROTAC to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[3][4]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol (MTT Assay):

  • Cell Seeding and Treatment: Follow steps 1 and 2 as for the MTS assay.

  • Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals. Incubate for a further 4 hours or overnight at 37°C.[13]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Safety Operating Guide

Proper Disposal of Azido-PEG3-C-Boc: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Azido-PEG3-C-Boc must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this chemical, emphasizing the deactivation of the energetic azide (B81097) group, a critical safety measure.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Disposal Workflow

The recommended disposal procedure for this compound involves the chemical quenching of the azide functional group prior to disposal as chemical waste. This two-stage process is essential for mitigating the risk of explosion associated with azide compounds.

Caption: Workflow for the safe disposal of this compound.

Detailed Experimental Protocol for Azide Quenching

The Staudinger reaction is a widely accepted and effective method for the safe destruction of organic azides. This reaction converts the azide to a stable aza-ylide and subsequently to an amine.

Materials:

  • This compound waste

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Triphenylphosphine (B44618) (PPh₃)

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Infrared (IR) spectrometer (optional)

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of an anhydrous solvent like THF.

  • Reagent Preparation: In a separate flask, prepare a solution of triphenylphosphine in the same solvent. A 1.1 to 1.5 molar excess of triphenylphosphine to the azide is recommended to ensure complete reaction.

  • Slow Addition: While stirring the azide solution, slowly add the triphenylphosphine solution dropwise. An exothermic reaction may occur, so the addition rate should be carefully controlled to maintain a safe temperature.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting azide spot. Alternatively, the disappearance of the characteristic azide peak (around 2100 cm⁻¹) in the IR spectrum can be used to confirm the reaction's completion.

  • Hydrolysis (Optional but Recommended): After the initial reaction is complete (as indicated by monitoring), water can be added to the reaction mixture and stirred for several hours to hydrolyze the aza-ylide to the corresponding amine and triphenylphosphine oxide.

  • Waste Collection: Once the quenching is confirmed to be complete, the resulting solution should be considered hazardous waste.

Final Disposal Steps

  • Labeling: Transfer the quenched solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including all solvents and reaction byproducts (e.g., triphenylphosphine oxide).

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams.

  • Institutional Disposal: Arrange for the pickup and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Always follow local and national regulations for chemical waste disposal.[2]

Disclaimer: This guide provides general recommendations for the disposal of this compound. It is not a substitute for a thorough understanding of the chemical's properties and the specific safety protocols of your institution. Always prioritize safety and consult with your EHS department for guidance on proper chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG3-C-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Azido-PEG3-C-Boc, a valuable tool in bioconjugation and drug delivery research. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of your experiments.

Immediate Safety and Handling Protocols

This compound, while a versatile linker, contains an azide (B81097) functional group that necessitates careful handling to mitigate risks. Organic azides can be energetic compounds, sensitive to heat, shock, and friction. The primary hazards associated with this compound include potential skin and eye irritation, and respiratory irritation if inhaled.[1][2]

Engineering Controls: All work with this compound, especially in solid form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation.[3] The work area should be kept clean and free of clutter to minimize the risk of spills and contamination.[4][5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Silver Shield gloves are recommended. Double-gloving can provide an extra layer of protection.[6][7]Prevents skin contact and absorption. Azides can be toxic, and direct contact should be avoided.[8]
Eye Protection Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]Protects eyes from accidental splashes of the compound or solvents.
Body Protection A flame-resistant lab coat is the minimum requirement.[7]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if there is a potential for aerosol generation outside of a fume hood.[7]Prevents inhalation of the compound, which can cause respiratory irritation.[1][2]

Storage and Handling:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as acids.[6][8] The recommended storage temperature is -20°C.[9][10][11][12]

  • Avoid using metal spatulas or ground glass joints, as these can form shock-sensitive metal azides or cause explosive decomposition.[7][13]

  • Use the smallest amount of the compound necessary for your experiment to minimize potential hazards.[8]

Step-by-Step Experimental Protocol: A Typical Bioconjugation Reaction

This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule. A thorough risk assessment should be conducted before commencing any experiment.

  • Preparation:

    • Ensure the chemical fume hood is clean and certified.

    • Don all required PPE as outlined in the table above.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reagent Preparation:

    • In a clean, dry vial, dissolve the required amount of this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF, or DCM).[10]

    • In a separate vial, dissolve the amine-containing substrate in a compatible buffer or solvent.

  • Reaction:

    • Slowly add the this compound solution to the substrate solution with gentle stirring.

    • The reaction may require the presence of coupling agents (e.g., EDC, HATU) to facilitate the formation of a stable amide bond.[9]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted reagents as per your specific protocol.

    • Purify the desired product using standard chromatographic techniques.

Disposal Plan: Managing Azide-Containing Waste

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[6]

  • Waste Segregation: All waste containing this compound, including contaminated PPE, vials, and solutions, must be segregated into a dedicated, clearly labeled hazardous waste container.[7][8]

  • Deactivation: For dilute aqueous solutions, a chemical deactivation procedure to destroy the azide may be necessary. This typically involves reacting the azide with nitrous acid and should only be performed by trained personnel in a controlled environment.[6]

  • Disposal: Never pour azide-containing solutions down the drain. [6] All azide waste must be disposed of through your institution's hazardous waste management program.

Below is a visual representation of the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_reagent Equilibrate Reagent prep_hood->prep_reagent handling_weigh Weigh Compound prep_reagent->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react disposal_segregate Segregate Waste handling_react->disposal_segregate disposal_deactivate Deactivate (if applicable) disposal_segregate->disposal_deactivate disposal_collect Hazardous Waste Collection disposal_deactivate->disposal_collect

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG3-C-Boc
Reactant of Route 2
Reactant of Route 2
Azido-PEG3-C-Boc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。